Biotin-C5-Azide
Description
The exact mass of the compound DecarboxyBiotin-N3 is 255.11538136 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c11-15-12-5-3-1-2-4-8-9-7(6-17-8)13-10(16)14-9/h7-9H,1-6H2,(H2,13,14,16)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDCRNNAOYVBRW-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-C5-Azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C5-Azide is a biotinylating reagent that incorporates a five-carbon spacer arm and a terminal azide functional group. This molecule is a cornerstone in the field of bioconjugation and chemical biology, primarily utilized in "click chemistry" reactions. The azide group allows for a highly specific and efficient covalent reaction with alkyne-containing molecules, enabling the selective labeling and detection of a wide array of biomolecules, including proteins, nucleic acids, and glycans. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual representations of key processes.
Chemical Properties of this compound
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1260586-88-6 | [1][2] |
| Molecular Formula | C₁₀H₁₇N₅OS | [2][3][4] |
| Molecular Weight | 255.34 g/mol | |
| Appearance | Crystalline solid | |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL), sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | |
| Storage and Stability | Store at -20°C for long-term stability (≥ 2 years). For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | |
| Synonyms | DecarboxyBiotin-N3, (3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Synthesis of this compound
Proposed Synthetic Pathway:
-
Activation of Biotin: The carboxylic acid group of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form Biotin-NHS ester.
-
Amide Coupling: The Biotin-NHS ester is then reacted with 5-azidopentylamine in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to form the desired this compound product.
-
Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to ensure high purity.
Experimental Protocols
This compound is a versatile reagent for two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol describes the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA or TBTA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO or water, depending on its solubility.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.
-
Add the this compound stock solution to a final concentration of 10-100 µM.
-
Add the copper-chelating ligand to a final concentration of 100-500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized depending on the specific protein and desired labeling efficiency.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity purification.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-biotin conjugate. For labeling with this compound, the biomolecules of interest would need to be metabolically labeled with a cyclooctyne-containing precursor. The following is a general protocol for SPAAC.
Materials:
-
Live cells with azide-functionalized biomolecules
-
Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)
-
Cell culture medium
-
PBS
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency. If metabolic labeling is required to introduce the azide group, perform this step according to the appropriate protocol for the specific azide-containing precursor.
-
-
Labeling Reaction:
-
Prepare a stock solution of the cyclooctyne-biotin conjugate in a biocompatible solvent like DMSO.
-
Dilute the cyclooctyne-biotin conjugate in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the cyclooctyne-biotin conjugate to the cells.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Washing and Analysis:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
The biotin-labeled cells are now ready for downstream applications such as fixation, permeabilization, and detection with streptavidin conjugates.
-
Visualizations
Chemical Structure of this compound
Caption: General structure of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway
Caption: CuAAC reaction for biotinylating a biomolecule.
Experimental Workflow for Biomolecule Labeling
Caption: Workflow for labeling and detecting biomolecules.
References
An In-depth Technical Guide to the Mechanism of Action of Biotin-C5-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for Biotin-C5-Azide, a key reagent in the field of bioconjugation and chemical biology. Leveraging the power of click chemistry, this compound enables the efficient and specific labeling of biomolecules for a wide range of applications, from proteomics research to drug development.
Introduction to this compound and Click Chemistry
This compound is a biotinylation reagent that incorporates an azide functional group, making it an ideal partner for click chemistry reactions.[1][2] Click chemistry refers to a class of reactions that are rapid, selective, high-yielding, and biocompatible.[1][2] The two primary forms of click chemistry utilized with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the biotin moiety and a target molecule containing a corresponding alkyne or strained alkyne group.[1]
The biotin label itself is a small, water-soluble vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins. This high-affinity binding is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
Mechanism of Action: Two Powerful Chemistries
This compound's versatility stems from its ability to participate in two distinct yet related click chemistry reactions. The choice between these methods often depends on the specific experimental context, particularly the tolerance of the biological system to a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes. The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which dramatically accelerates the rate of the 1,3-dipolar cycloaddition, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.
The key steps of the CuAAC mechanism involving this compound are as follows:
-
Formation of the Copper-Acetylide Complex: The Cu(I) catalyst first coordinates with the terminal alkyne on the target molecule to form a copper-acetylide intermediate.
-
Activation of the Azide: The copper-acetylide complex then reacts with the azide group of this compound.
-
Cycloaddition and Ring Formation: A six-membered copper-containing intermediate is formed, which then undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted triazole ring.
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to participate in further catalytic cycles.
Due to the potential for cellular toxicity associated with copper, various ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) catalyst and minimize damage to biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper cytotoxicity in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is also known as "copper-free click chemistry." SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.
The mechanism of SPAAC is driven by the high ring strain of the cyclooctyne. This inherent strain is released upon the [3+2] cycloaddition with the azide group of this compound, leading to the formation of a stable triazole linkage without the need for a metal catalyst. This makes SPAAC an ideal choice for in vivo and live-cell labeling applications.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Cu(I) | None | |
| Typical Alkyne | Terminal Alkyne | Cyclooctynes (e.g., DBCO, BCN) | |
| Biocompatibility | Potentially cytotoxic due to copper; can be mitigated with ligands. | Generally considered highly biocompatible and suitable for live-cell imaging. | |
| Reaction Environment | Aqueous buffers, wide pH range (4-11) | Aqueous buffers, physiological conditions |
| Reaction Partner (Cyclooctyne) | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | References |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.15 | |
| Dibenzocyclooctyne (DBCO) | ~0.1 | |
| Monofluorocyclooctyne (MFCO) | Varies, generally fast |
Experimental Protocols
The following are detailed methodologies for the use of this compound in common bioconjugation experiments.
Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) ligand
-
Sodium ascorbate
-
DMSO (for dissolving reagents)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).
-
Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Verification:
-
Confirm biotinylation using methods such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.
-
Cell Surface Labeling via SPAAC
This protocol details the labeling of cell surface glycans metabolically engineered to display azide groups, using a DBCO-biotin conjugate (formed by reacting this compound with a DBCO-containing linker prior to labeling, or by using a commercially available DBCO-biotin). For the purpose of this guide, we will assume the use of a pre-conjugated DBCO-biotin reagent for simplicity.
Materials:
-
Cells with azide-modified surface molecules
-
DBCO-biotin
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled streptavidin for detection
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells under conditions that promote the incorporation of the azide-modified precursor into cell surface biomolecules.
-
Harvest the cells and wash them twice with ice-cold PBS.
-
-
Labeling Reaction:
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1-10 x 10⁶ cells/mL.
-
Add DBCO-biotin to a final concentration of 10-100 µM.
-
Incubate the cells at 4°C for 30-60 minutes with gentle agitation. Incubation at room temperature or 37°C can also be performed, but may lead to internalization of the label.
-
-
Washing:
-
After incubation, wash the cells three times with ice-cold PBS to remove unreacted DBCO-biotin.
-
-
Detection:
-
Resuspend the labeled cells in a buffer containing a fluorescently labeled streptavidin conjugate.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove unbound streptavidin.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the biotinylated cell surface molecules.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the core mechanisms and workflows described in this guide.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental Workflow for Protein Labeling via CuAAC.
Caption: Experimental Workflow for Cell Surface Labeling via SPAAC.
Conclusion
This compound is a powerful and versatile tool for the specific and efficient biotinylation of biomolecules. Its compatibility with both CuAAC and SPAAC click chemistry reactions provides researchers with the flexibility to choose the most appropriate method for their specific application, whether it be in vitro bioconjugation or in vivo live-cell imaging. A thorough understanding of the underlying mechanisms of action and careful optimization of experimental protocols are crucial for achieving successful and reproducible results in the exciting and rapidly advancing field of chemical biology.
References
Biotin-C5-Azide: A Technical Guide to a Versatile Bioconjugation Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-C5-Azide is a key reagent in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin, a C5 linker to provide spatial separation, and a terminal azide group for covalent attachment via "click chemistry." This guide provides an in-depth overview of the core features, advantages, and experimental applications of this compound, tailored for professionals in life sciences and drug development.
The primary utility of this compound lies in its ability to participate in highly specific and efficient bioorthogonal reactions.[1] These reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allow for the covalent labeling of biomolecules such as proteins, DNA, and RNA in complex biological samples with minimal side reactions.[2][3] This specificity is crucial for applications ranging from the identification and isolation of post-translationally modified proteins to the construction of antibody-drug conjugates (ADCs).[4][5]
Core Features and Chemical Properties
This compound is a relatively small molecule designed for optimal performance in bioconjugation workflows. The C5 linker arm provides flexibility and reduces potential steric hindrance between the biotin and the target molecule, ensuring accessibility for streptavidin binding.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₅OS | |
| Molecular Weight | 255.34 g/mol | |
| Purity | >96% (Typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO and DMF | |
| Appearance | Off-white to slightly orange amorphous solid or oil | |
| Storage Conditions | -20°C, protect from light |
Key Advantages in Bioconjugation
The use of this compound offers several distinct advantages for researchers:
-
High Specificity: The azide group's reactivity is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, thus minimizing off-target labeling.
-
High Efficiency: Click chemistry reactions are known for their high yields and rapid reaction rates under mild, aqueous conditions, making them suitable for a wide range of biological applications.
-
Versatility: this compound can be used to label a wide variety of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans. This versatility extends to its compatibility with different click chemistry modalities, including copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions.
-
Strong Affinity: The biotin tag provides a robust and well-characterized handle for the detection, purification, and immobilization of labeled molecules through its exceptionally strong interaction with streptavidin.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound. Optimization may be required depending on the specific protein and experimental context.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 40 mM in water) or Sodium Ascorbate (e.g., 300 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
1.5 mL microfuge tubes
-
Vortexer and centrifuge
Methodology:
-
Sample Preparation: In a microfuge tube, dilute the alkyne-modified protein to the desired concentration in a suitable reaction buffer.
-
Reagent Addition: Add the click chemistry reagents to the protein solution in the following order, vortexing briefly after each addition:
-
This compound to a final concentration of 100-200 µM.
-
TBTA to a final concentration of 100-200 µM.
-
CuSO₄ to a final concentration of 1-2 mM.
-
TCEP or Sodium Ascorbate to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light. The incubation time may be optimized for specific applications.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.
-
Downstream Processing: The biotinylated protein is now ready for downstream applications such as:
-
Purification: Using streptavidin-coated beads to isolate the labeled protein.
-
Detection: Via Western blot using streptavidin-HRP conjugates.
-
Quantification: Through various assay formats.
-
Visualizing Workflows and Mechanisms
To better illustrate the application of this compound, the following diagrams depict a typical experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow using this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound stands out as a powerful and versatile tool in the modern life scientist's toolkit. Its compatibility with click chemistry provides a robust method for the specific and efficient labeling of biomolecules. The key advantages of high specificity, efficiency, and the strong biotin-streptavidin interaction make it an indispensable reagent for a wide array of applications, from basic research to the development of novel therapeutics and diagnostics. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for researchers to harness the full potential of this compound in their experimental designs.
References
The Pivotal Role of the C5 Spacer in Biotin-C5-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and molecular biology, the strategic use of chemical tools is paramount for elucidating complex biological processes and accelerating drug discovery. Among these tools, Biotin-C5-Azide has emerged as a versatile and powerful reagent. Its utility stems from the synergistic interplay of its three core components: the high-affinity biotin tag, the reactive azide handle for bioorthogonal chemistry, and, critically, the often-underestimated C5 spacer that links them. This in-depth technical guide provides a comprehensive examination of the role of the C5 spacer in this compound, offering insights into its impact on experimental outcomes and providing detailed protocols for its application.
The Molecular Architecture of this compound
This compound is a chemical entity meticulously designed for functionality. It comprises three key moieties:
-
Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M). This robust interaction forms the basis of numerous detection, purification, and immobilization assays.
-
Azide Group (-N₃): A bioorthogonal functional group that enables covalent ligation to alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1]
-
C5 Spacer: A five-carbon aliphatic chain that physically separates the biotin and azide groups. This spacer is crucial for ensuring that both terminal groups can function optimally without interfering with each other.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 1260586-88-6[2][3][4] |
| Molecular Formula | C₁₀H₁₇N₅OS[5] |
| Molecular Weight | 255.34 g/mol |
| Synonyms | DecarboxyBiotin-N3 |
The Critical Function of the C5 Spacer: Overcoming Steric Hindrance
The primary and most critical role of the C5 spacer is to mitigate steric hindrance. The biotin-binding pocket of streptavidin is located deep within the protein structure. When a biotinylated molecule is attached to a larger entity, such as a protein, a cell surface, or a solid support, the biotin moiety can be sterically shielded, preventing efficient binding by streptavidin.
The C5 spacer arm extends the biotin molecule away from its point of attachment, making it more accessible to the binding pocket of streptavidin. This increased accessibility leads to a more efficient and robust interaction, which is critical for the sensitivity and reliability of downstream applications.
Theoretical models and experimental data suggest that the length of the spacer arm can significantly influence the binding of streptavidin. Longer spacers can facilitate the formation of thicker, multi-layered protein assemblies on a surface, while shorter spacers may be more suitable for creating a well-defined monolayer of accessible binding sites. However, excessively long or bulky spacers can also, in some contexts, lead to a decrease in the amount of specifically adsorbed streptavidin.
Applications in Research and Drug Development
The unique properties of this compound, particularly the accessibility provided by the C5 spacer, make it an invaluable tool in a variety of applications:
-
Chemical Proteomics: this compound is widely used to identify and characterize protein-protein interactions and post-translational modifications. In a typical workflow, a protein of interest is metabolically or chemically labeled with an alkyne-containing probe. Subsequent reaction with this compound via click chemistry attaches a biotin tag, enabling the enrichment and identification of the protein and its binding partners using streptavidin-based affinity purification.
-
Proximity Labeling (BioID): In proximity labeling techniques like BioID, a promiscuous biotin ligase is fused to a protein of interest. While not a direct application of this compound, the principles of biotin-streptavidin interaction and the importance of accessibility are central. This compound can be used in complementary approaches to validate interactions identified through BioID.
-
Cellular Imaging: By conjugating this compound to a fluorescently labeled alkyne, researchers can visualize the localization of specific biomolecules within cells. The strong biotin-streptavidin interaction allows for signal amplification, enhancing the sensitivity of imaging experiments.
-
Drug Target Identification: this compound can be used to "fish" for the cellular targets of a drug candidate. If a drug is modified with an alkyne group, it can be introduced to cells or cell lysates. The drug-target complexes can then be labeled with this compound, followed by affinity purification and identification of the bound proteins.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general workflow for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and experimental setups.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, HEPES; avoid Tris buffers which can chelate copper).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Microcentrifuge tubes.
-
Incubator or shaker.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A molar excess of the biotin-azide is typically used (e.g., 10-50 fold excess).
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves reaction efficiency and reduces protein damage.
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein/biotin-azide mixture. The final concentration of copper is typically in the range of 100-500 µM.
-
Add the Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Gentle shaking or rotation can improve reaction efficiency.
-
Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
-
Validation: Confirm successful biotinylation using techniques such as a dot blot or Western blot with streptavidin-HRP, or by mass spectrometry.
Visualizing Workflows and Concepts
To aid in the understanding of the processes involving this compound, the following diagrams have been generated using Graphviz.
Conclusion
The C5 spacer in this compound is not merely a passive linker but an active contributor to the success of bioorthogonal labeling and detection experiments. By providing the necessary spatial separation between the biotin and azide functionalities, it overcomes steric hindrance, ensuring efficient streptavidin binding and enabling the azide group to participate effectively in click chemistry reactions. For researchers, scientists, and drug development professionals, a thorough understanding of the role of this spacer is essential for designing robust experiments, interpreting results accurately, and fully harnessing the power of this versatile chemical tool to advance our understanding of biology and the development of new therapeutics.
References
An In-Depth Technical Guide to Biotin-C5-Azide in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of bioorthogonal chemistry, the ability to specifically label and visualize biomolecules in their native environment is paramount. Biotin-C5-Azide has emerged as a crucial tool for achieving this, enabling researchers to tag and isolate alkyne-modified proteins, nucleic acids, glycans, and lipids. This technical guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols, and applications in biological research.
Core Concepts: The Chemistry of this compound
This compound is a biotinylation reagent that contains a terminal azide group. This azide moiety allows for its covalent attachment to molecules containing an alkyne group through a highly efficient and specific reaction known as an azide-alkyne cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.[1][2]
The structure of this compound consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust affinity purification and detection of labeled molecules.[3]
-
C5 Linker: A five-carbon spacer that provides flexibility and reduces steric hindrance between the biotin and the target molecule.
-
Azide Group (-N3): The reactive handle that participates in the cycloaddition reaction with an alkyne.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C10H17N5OS | [4][5] |
| Molecular Weight | 255.34 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >98% (HPLC) | |
| Solubility | DMSO: 100 mg/mL (391.63 mM) | |
| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. |
Reaction Mechanisms: CuAAC and SPAAC
This compound can be conjugated to alkyne-containing molecules via two primary bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide of this compound and a terminal alkyne on the target molecule. The reaction is typically fast and high-yielding. However, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications, although ligands like THPTA can help mitigate this toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne reaction partner. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it ideal for applications in living systems. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.
Comparative Analysis: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental context. A comparative study in O-GlcNAc proteomics revealed that CuAAC with a biotin-alkyne probe identified a higher number of putative O-GlcNAc modified proteins compared to SPAAC with a biotin-DIBO-alkyne probe (229 vs. 188 proteins), suggesting higher labeling efficiency and accuracy for in vitro applications.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic, requires ligands for in vivo use. | Highly biocompatible, suitable for live-cell imaging. |
| Reaction Kinetics | Generally faster. | Dependent on the cyclooctyne used, can be very rapid. |
| Reaction Components | Azide, terminal alkyne, Cu(I) source, reducing agent, ligand. | Azide, strained cyclooctyne (e.g., DBCO, BCN). |
| Typical Applications | In vitro labeling, proteomics, fixed-cell imaging. | Live-cell imaging, in vivo studies. |
Experimental Workflows and Protocols
The versatility of this compound allows for its use in a variety of experimental workflows to label and analyze biomolecules.
Metabolic Labeling of Glycoproteins
One powerful application of this compound is in the metabolic labeling of glycans. Cells are first incubated with an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into glycoproteins. The azide-labeled glycoproteins can then be reacted with an alkyne-biotin conjugate (via CuAAC or SPAAC) for subsequent enrichment and identification by mass spectrometry.
Detailed Protocol: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate
This protocol describes the general steps for labeling alkyne-modified proteins in a cell lysate with this compound using a CuAAC reaction.
Materials:
-
Cell lysate containing alkyne-modified proteins in a non-amine-containing buffer (e.g., PBS).
-
This compound stock solution (10 mM in DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in 4:1 t-butanol/DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water).
-
Streptavidin agarose beads for enrichment.
Procedure:
-
Prepare the cell lysate: Adjust the protein concentration of the cell lysate to 1-2 mg/mL in PBS.
-
Prepare the click chemistry reaction mix: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing after each addition:
-
Cell lysate (e.g., 500 µL).
-
This compound stock solution to a final concentration of 100 µM.
-
TCEP stock solution to a final concentration of 1 mM.
-
TBTA stock solution to a final concentration of 100 µM.
-
CuSO4 stock solution to a final concentration of 1 mM.
-
-
Incubate: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.
-
Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge the mixture to pellet the proteins. Wash the protein pellet with ice-cold methanol to remove excess reagents.
-
Enrichment: Resuspend the protein pellet in a buffer compatible with streptavidin affinity purification (e.g., RIPA buffer). Add streptavidin agarose beads and incubate to capture the biotinylated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins from the beads using a buffer containing a high concentration of free biotin or by using denaturing conditions.
-
Downstream Analysis: The enriched proteins can be analyzed by SDS-PAGE and Western blotting or identified by mass spectrometry.
Proximity-Dependent Biotinylation (BioID) for Protein-Protein Interaction Studies
BioID is a powerful technique for identifying protein-protein interactions in living cells. In a modified BioID workflow, a protein of interest can be fused with an enzyme that incorporates an alkyne-containing amino acid into neighboring proteins. These alkyne-tagged proteins can then be labeled with this compound via click chemistry for subsequent identification.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Handling | Avoid inhalation of dust. Handle in a well-ventilated area. |
| Storage | Store at -20°C in a dry, dark place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a versatile and powerful tool for researchers in bioorthogonal chemistry. Its ability to efficiently label a wide range of biomolecules through both copper-catalyzed and strain-promoted azide-alkyne cycloadditions makes it an indispensable reagent for studying complex biological processes. By understanding its chemical properties, reaction mechanisms, and appropriate handling procedures, scientists can effectively leverage this compound to advance their research in areas such as proteomics, glycomics, and drug development.
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1260586-88-6 | MOLNOVA [molnova.com]
- 5. This compound | C10H17N5OS | CID 164512772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Technical Guide to Biotin-C5-Azide Applications
For Researchers, Scientists, and Drug Development Professionals
Biotin-C5-Azide has emerged as a powerful and versatile tool in the field of molecular biology, enabling researchers to unravel complex biological processes with high precision. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its utility in chemical proteomics, the study of post-translational modifications (PTMs), and the elucidation of signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate its practical implementation in the laboratory.
The Power of Bioorthogonal Chemistry: Click Reactions with this compound
At the heart of this compound's functionality lies its participation in bioorthogonal "click" chemistry reactions. The azide group of this compound reacts specifically and efficiently with alkyne-modified biomolecules, forming a stable triazole linkage. This reaction can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a metal catalyst in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1] This high degree of specificity allows for the precise labeling of target molecules within complex biological systems without interfering with native cellular processes.[1]
Once a biomolecule is "clicked" with this compound, the biotin tag serves as a high-affinity handle for detection and enrichment. The remarkably strong and stable interaction between biotin and streptavidin (or its analogues like avidin and NeutrAvidin) is exploited for the efficient capture and purification of the labeled molecules.[2]
Core Applications in Molecular Biology
The versatility of the this compound system has led to its widespread adoption in a multitude of molecular biology applications.
Chemical Proteomics for Target Identification and Drug Discovery
A primary application of this compound is in chemical proteomics, a field focused on identifying the protein targets of small molecules and drugs. In a typical workflow, a small molecule of interest is functionalized with an alkyne group to create a chemical probe. This probe is then introduced to a cellular lysate or live cells, where it interacts with its protein targets. Following this interaction, this compound is added, and a click reaction is initiated to biotinylate the probe-protein complexes. These complexes can then be enriched using streptavidin-coated beads, separated from the rest of the proteome, and the captured proteins identified by mass spectrometry.[3][4] This approach is invaluable for validating drug targets, understanding mechanisms of action, and identifying off-target effects.
Profiling Post-Translational Modifications (PTMs)
This compound is instrumental in the study of various PTMs, such as S-palmitoylation, glycosylation, and phosphorylation. By metabolically incorporating alkyne-modified precursors of these modifications into cellular pathways, researchers can specifically label proteins carrying the PTM of interest. Subsequent click reaction with this compound allows for the enrichment and identification of these modified proteins, providing insights into their roles in health and disease. For instance, alkyne-modified fatty acids can be used to study protein palmitoylation, a lipid modification crucial for protein trafficking and signaling.
Mapping Protein-Protein Interaction Networks and Signaling Pathways
Understanding the intricate networks of protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling. This compound, in conjunction with proximity labeling techniques, enables the mapping of these interaction networks. In a proximity labeling experiment, a protein of interest is fused to an enzyme that generates a reactive species, which then modifies nearby proteins with a bioorthogonal handle (e.g., an alkyne). These modified proteins are then labeled with this compound via a click reaction and identified by mass spectrometry. This strategy has been applied to elucidate the composition of protein complexes and to map the interactomes of specific proteins within signaling pathways, such as G-protein coupled receptor (GPCR) and Wnt signaling cascades.
Quantitative Data in this compound Applications
The integration of quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), with this compound-based workflows allows for the precise quantification of changes in protein abundance, modification levels, or interaction dynamics under different experimental conditions.
Table 1: Representative Quantitative Data from a Chemical Proteomics Experiment
| Protein ID | Gene Name | Log2 Fold Change (Treatment vs. Control) | p-value |
| P04637 | TP53 | 3.5 | 0.001 |
| Q9Y243 | HDAC1 | 2.8 | 0.005 |
| P62258 | HSP90AA1 | 2.5 | 0.01 |
| P10412 | MYC | 2.1 | 0.02 |
| Q09472 | EP300 | 1.9 | 0.03 |
This table represents hypothetical data for illustrative purposes, demonstrating the type of quantitative information that can be obtained.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound-based experiments. Below are generalized protocols for key applications.
Protocol 1: General Procedure for Click Chemistry Labeling of Alkyne-Modified Biomolecules
This protocol provides a basic framework for the copper-catalyzed click reaction between an alkyne-modified biomolecule and this compound.
-
Preparation of Reagents:
-
Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a copper(II) sulfate (CuSO4) (e.g., 50 mM in water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 500 mM in water).
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/t-butanol).
-
-
Click Reaction:
-
To the alkyne-modified biomolecule solution, add this compound to the desired final concentration (e.g., 100 µM).
-
Add the copper-chelating ligand to a final concentration of (e.g., 100 µM).
-
Add CuSO4 to a final concentration of (e.g., 50 µM).
-
Initiate the reaction by adding the reducing agent to a final concentration of (e.g., 1 mM).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove excess reagents by methods such as precipitation (e.g., with acetone or ethanol), size-exclusion chromatography, or dialysis.
-
Protocol 2: Pull-Down of Biotinylated Proteins using Streptavidin Beads
This protocol outlines the enrichment of biotinylated proteins following a click chemistry reaction.
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic or agarose beads in a binding buffer (e.g., PBS with 0.1% Tween-20).
-
Wash the beads several times with the binding buffer to remove any preservatives.
-
-
Binding of Biotinylated Proteins:
-
Add the cell lysate or protein solution containing the biotinylated proteins to the prepared streptavidin beads.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.
-
-
Washing:
-
Pellet the beads using a magnet or by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. Typical wash buffers may include high salt concentrations, detergents (e.g., SDS), and denaturants (e.g., urea).
-
-
Elution:
-
Elute the captured proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer.
-
Competitive elution with an excess of free biotin.
-
On-bead digestion with a protease like trypsin to directly generate peptides for mass spectrometry analysis.
-
-
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the logic and outcomes of this compound applications.
Caption: Workflow for chemical proteomics-based target identification.
Caption: Workflow for profiling post-translational modifications.
Caption: Application in Wnt signaling pathway analysis.
Conclusion
This compound, through its central role in click chemistry, provides a robust and adaptable platform for a wide range of applications in molecular biology. From identifying novel drug targets to mapping intricate protein interaction networks and characterizing post-translational modifications, this reagent empowers researchers to gain deeper insights into the fundamental mechanisms of life. The combination of its high specificity, efficiency, and compatibility with quantitative proteomic techniques ensures its continued prominence as an indispensable tool in the modern life sciences laboratory.
References
- 1. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Biotin-C5-Azide
For researchers, scientists, and drug development professionals, the integration of biotin tags into biomolecules via click chemistry is a powerful tool. Biotin-C5-Azide is a key reagent in this process, enabling the efficient and specific labeling of alkyne-modified molecules. While an invaluable compound, its azide functional group necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is an organic molecule containing a biotin moiety, a C5 linker, and a terminal azide group. While many supplier Safety Data Sheets (SDS) for this compound and similar biotin-azide compounds indicate that it is not classified as a hazardous substance under GHS and CLP regulations, the presence of the azide group warrants careful handling due to the potential hazards associated with this class of compounds.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H17N5OS | [3][4] |
| Molecular Weight | 255.34 g/mol | |
| Appearance | White to off-white or creamy-white powder/solid | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C is recommended | |
| Purity | Typically >95% or >98% (HPLC) |
Hazard Identification and Stability Assessment
The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing potential explosion hazards. They can also be acutely toxic.
A key indicator of the stability of an organic azide is the ratio of carbon and oxygen atoms to nitrogen atoms. A general guideline is that the compound is more stable when this ratio is greater than or equal to 3.
For this compound (C10H17N5OS): (Number of Carbon atoms + Number of Oxygen atoms) / Number of Nitrogen atoms = (10 + 1) / 5 = 2.2
Since this ratio is between 1 and 3, this compound should be handled with care, stored at low temperatures, and used in solution when possible. It is advisable to handle it as a potentially explosive compound, especially in its pure, solid form.
Table 2: Hazard Identification for this compound
| Hazard | Description | Mitigation Measures |
| Explosive Potential | As an organic azide, it may be sensitive to heat, shock, friction, or light, and could decompose violently. | Avoid heating, grinding, and exposure to strong light. Use appropriate shielding. Handle small quantities. |
| Toxicity | While specific toxicity data for this compound is limited, many organic azides are considered acutely toxic if inhaled, ingested, or absorbed through the skin. | Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE). Avoid generating dust. |
| Reactivity | Reacts violently with strong oxidizing agents. Can form highly explosive heavy metal azides upon contact with heavy metals (e.g., copper, lead, silver, mercury). Reacts with acids to form highly toxic and explosive hydrazoic acid. Can form explosive compounds with halogenated solvents like dichloromethane and chloroform. | Use non-metal spatulas and equipment. Avoid contact with incompatible materials. Store away from acids and heavy metals. Do not use halogenated solvents. |
Safe Handling and Experimental Protocol
A strict adherence to established protocols is crucial for minimizing risks when working with this compound.
-
Work on a Small Scale: Always begin with the smallest possible quantity for any reaction.
-
Use a Chemical Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted in a certified chemical fume hood.
-
Utilize a Blast Shield: A portable blast shield should be placed between the user and the experimental apparatus inside the fume hood.
-
Avoid Friction and Shock: Handle this compound gently. Avoid grinding the solid or using ground glass joints.
-
Material Compatibility: Use plastic, ceramic, or glass equipment to avoid the formation of shock-sensitive metal azides. Do not use metal spatulas.
-
Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform with azides.
The following PPE must be worn when handling this compound:
-
Eye Protection: Safety glasses or splash goggles are mandatory. A face shield may be necessary if a blast shield is not feasible.
-
Hand Protection: Wear compatible chemical-resistant gloves. Given the high toxicity of some azides, wearing double gloves (e.g., nitrile gloves) is a good practice.
-
Protective Clothing: A lab coat must be worn.
The following is a generalized protocol for using this compound in a copper-catalyzed click reaction. Note: This is a template and should be adapted based on the specific experimental requirements and a thorough risk assessment.
-
Preparation:
-
Ensure the work area in the chemical fume hood is clean and free of incompatible materials.
-
Place a blast shield in front of the reaction setup.
-
Don the appropriate PPE.
-
-
Reagent Preparation:
-
If starting with solid this compound, carefully weigh the required amount using a non-metal spatula.
-
Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a stock solution. It is generally safer to handle azides in solution.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule with the this compound solution in the chosen solvent system.
-
Add the copper catalyst and any necessary ligands or reducing agents.
-
Stir the reaction at the appropriate temperature. Avoid heating if possible, or use carefully controlled heating with appropriate safety measures.
-
-
Work-up and Purification:
-
Quench the reaction as appropriate for the specific protocol.
-
Purify the biotinylated product using methods such as precipitation or chromatography. Avoid concentrating azide-containing reaction mixtures through rotary evaporation or distillation.
-
-
Decontamination and Disposal:
-
Decontaminate all equipment that came into contact with the azide.
-
Dispose of all azide-containing waste in a designated, clearly labeled waste container. Do not mix azide waste with acidic or heavy metal waste.
-
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light. The recommended storage temperature is -20°C. Store away from incompatible materials, especially acids and heavy metals.
-
Disposal: All this compound waste, including dilute solutions, must be disposed of as hazardous waste through an approved chemical waste program. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.
Emergency Procedures
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For small spills, mechanically take up the material and place it in a suitable container for disposal. Avoid creating dust.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Skin Contact:
-
Immediately wash the affected area with plenty of water.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses if present and easy to do.
-
Seek medical attention.
-
-
Inhalation:
-
Move the person to fresh air.
-
Seek medical attention if symptoms occur.
-
-
Ingestion:
-
Rinse mouth with water.
-
Seek medical advice if you feel unwell.
-
Visual Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram for the safe handling of this compound.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their experimental workflows, harnessing its capabilities while minimizing potential risks.
References
Methodological & Application
Revolutionizing Bioconjugation: A Detailed Protocol for Biotin-C5-Azide in Copper-Catalyzed Click Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of bioconjugation and molecular labeling, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and specificity. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the use of Biotin-C5-Azide in CuAAC reactions. The following sections detail the necessary reagents, optimized reaction conditions for various applications, step-by-step experimental procedures, and methods for the purification of biotinylated products.
Introduction to this compound and CuAAC
This compound is a biotinylation reagent containing a terminal azide group, making it an ideal partner for reaction with alkyne-functionalized molecules via the CuAAC reaction.[1] This bioorthogonal reaction facilitates the formation of a stable triazole linkage, covalently attaching the biotin moiety to a target molecule.[2] The high affinity of biotin for streptavidin can then be exploited for a wide range of applications, including affinity purification, immunoassay development, and cellular imaging.[3] The CuAAC reaction is renowned for its high yield, selectivity, and compatibility with aqueous environments, although the cytotoxicity of the copper catalyst necessitates careful optimization for in vivo applications.[4][5]
Quantitative Data Summary
Successful biotinylation using this compound via CuAAC is dependent on the optimal concentration of each reaction component. The following table summarizes recommended concentration ranges for key reagents across different applications. It is important to note that these are starting points, and empirical optimization is often necessary for specific experimental contexts.
| Reagent | Application | Recommended Concentration Range | Key Considerations |
| This compound | General Bioconjugation | 1.1 - 2 equivalents relative to alkyne | Higher excess may be needed for dilute samples. |
| Labeling in Cell Lysates | 5 µM - 50 µM | Optimal concentration is sample-dependent to balance signal and background. | |
| Fixed/Permeabilized Cell Imaging | 0.5 µM - 10 µM | Lower concentrations are used to minimize background fluorescence. | |
| Alkyne-Modified Biomolecule | General Bioconjugation | 1 equivalent | The limiting reagent in the reaction. |
| Copper(II) Sulfate (CuSO₄) | General Bioconjugation | 50 µM - 1 mM | Higher concentrations can lead to faster reactions but also potential biomolecule damage. |
| Labeling in Cell Lysates | 1 mM - 2 mM | ||
| Live Cell Labeling | 50 µM | Lower concentrations are crucial to minimize cytotoxicity. | |
| Copper(I)-Stabilizing Ligand (THPTA/TBTA) | General Bioconjugation | 1 - 5 equivalents relative to CuSO₄ | THPTA is water-soluble and preferred for biological applications. TBTA is soluble in organic solvents like DMSO. |
| Labeling in Cell Lysates | 5 mM - 10 mM | ||
| Reducing Agent (e.g., Sodium Ascorbate) | General Bioconjugation | 5 - 50 equivalents relative to CuSO₄ | Should be prepared fresh to ensure reducing activity. |
| Labeling in Cell Lysates | 5 mM - 30 mM |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a general CuAAC reaction using this compound to label an alkyne-modified protein in solution.
Materials:
-
This compound
-
Alkyne-modified protein solution
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents as listed above. Ensure the sodium ascorbate solution is made fresh immediately before use.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified protein solution (to a final concentration of 1-10 µM).
-
This compound (to a final concentration of 1.1-2 equivalents relative to the alkyne-modified protein).
-
PBS to adjust the total reaction volume.
-
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Vortex briefly to mix.
-
Addition of Catalyst: Add the catalyst premix to the reaction tube containing the protein and biotin-azide. The final concentration of CuSO₄ should be between 50 µM and 1 mM.
-
Initiation of Reaction: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration should be 5-10 times that of the CuSO₄.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.
-
Purification: Proceed to the purification of the biotinylated protein.
Purification of Biotinylated Product
Post-reaction, it is crucial to remove unreacted biotin-azide, the copper catalyst, and other reagents.
1. Protein Precipitation (for robust proteins):
-
Add 4 volumes of ice-cold acetone or methanol to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet with cold acetone or methanol and repeat the centrifugation.
-
Air-dry the pellet and resuspend in a suitable buffer.
2. Affinity Purification using Streptavidin Agarose:
-
Equilibrate streptavidin agarose beads with a binding buffer (e.g., PBS).
-
Add the reaction mixture to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature or 4°C with gentle agitation to allow the biotinylated protein to bind to the streptavidin.
-
Wash the beads several times with the binding buffer to remove unbound components.
-
Elute the biotinylated protein using a competitive elution buffer containing free biotin or by using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer), depending on the downstream application.
Visual Representations
To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated.
References
- 1. abpbio.com [abpbio.com]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click reagents - Synvenio [synvenio.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-C5-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used for covalently labeling biomolecules. This reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage. A key advantage of SPAAC is that it proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2]
Biotin-C5-Azide is a biotinylation reagent containing an azide functional group. It serves as a versatile tool for introducing biotin moieties onto biomolecules that have been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The subsequent high-affinity interaction between biotin and streptavidin can be exploited for the detection, purification, and visualization of tagged biomolecules.
Applications of SPAAC with this compound
The versatility of SPAAC using this compound has led to its widespread adoption in various research and drug development applications:
-
Proteomics: Identification and quantification of newly synthesized proteins, analysis of post-translational modifications, and mapping of protein-protein interactions.
-
Glycobiology: Labeling and visualization of glycans in vitro and in vivo to study their roles in cellular processes and disease.
-
Nucleic Acid Research: Site-specific labeling of DNA and RNA for studying their dynamics and interactions.
-
Cell Imaging: Live-cell imaging and tracking of biomolecules to understand their localization and trafficking.
-
Drug Development: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Data Presentation: Reaction Kinetics of Strained Alkynes with Azides
The choice of the strained alkyne is critical as it significantly influences the reaction rate of the SPAAC reaction. The second-order rate constants (k₂) are a common measure of reaction kinetics, with higher values indicating faster reactions. The following table summarizes the reported second-order rate constants for the reaction of various cyclooctynes with benzyl azide, which serves as a good proxy for the reactivity with this compound.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | [3] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | [3] |
| Bicyclononyne | BCN | ~0.14 | [3] |
| Monofluorinated cyclooctyne | MOFO | Lower than DIBO | |
| Difluorinated cyclooctyne | DIFO | Lower than DIBO | |
| Biarylazacyclooctynone | BARAC | Higher than DBCO |
Note: Reaction rates can be influenced by factors such as the specific azide, solvent, temperature, and pH.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins in Mammalian Cells
This protocol describes the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by SPAAC ligation with a DBCO-functionalized biotin.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
DBCO-PEG4-Biotin
-
DMSO
-
Streptavidin-conjugated beads
Procedure:
-
Cell Culture and Methionine Depletion:
-
Culture mammalian cells to the desired confluency.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.
-
-
Metabolic Labeling with AHA:
-
Supplement the methionine-free medium with AHA to a final concentration of 25-50 µM.
-
Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
SPAAC Reaction:
-
Prepare a 10 mM stock solution of DBCO-PEG4-Biotin in DMSO.
-
Add the DBCO-PEG4-Biotin stock solution to the cell lysate to a final concentration of 100 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Equilibrate streptavidin-conjugated beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads according to the manufacturer's instructions.
-
-
Downstream Analysis:
-
The enriched proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Labeling of Cell Surface Proteins
This protocol details the labeling of cell surface proteins that have been metabolically engineered to display azide groups on their glycans.
Materials:
-
Mammalian cells expressing azide-modified cell surface glycans (e.g., after incubation with peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
PBS
-
This compound
-
Strained alkyne (e.g., DBCO-NHS ester)
-
DMSO
-
Quenching solution (e.g., 10 mM Tris-HCl, pH 7.5)
-
Fluorescently labeled streptavidin
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
SPAAC Reaction:
-
Prepare a 10 mM stock solution of the strained alkyne (e.g., DBCO-NHS ester) in DMSO.
-
Add the strained alkyne stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Biotinylation:
-
Wash the cells twice with PBS to remove unreacted strained alkyne.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 100-200 µM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Quenching and Washing:
-
Add the quenching solution to stop the reaction.
-
Wash the cells three times with PBS.
-
-
Detection:
-
Resuspend the cells in PBS containing a fluorescently labeled streptavidin conjugate.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Protocol 3: Intracellular Protein Labeling Following Fixation and Permeabilization
This protocol outlines the labeling of intracellular proteins that have been metabolically labeled with an azide-containing amino acid, followed by cell fixation and permeabilization.
Materials:
-
Cells metabolically labeled with an azide-containing amino acid (as in Protocol 1)
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DBCO-PEG4-Biotin
-
DMSO
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Streptavidin-conjugated fluorophore
Procedure:
-
Cell Fixation:
-
Wash the azide-labeled cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells in blocking buffer for 30 minutes at room temperature.
-
-
SPAAC Reaction:
-
Prepare a working solution of DBCO-PEG4-Biotin in PBS from a 10 mM DMSO stock. The final concentration should be 50-100 µM.
-
Incubate the cells with the DBCO-PEG4-Biotin solution for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the cells three times with permeabilization buffer.
-
-
Detection:
-
Incubate the cells with a streptavidin-conjugated fluorophore diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the cells for fluorescence microscopy.
-
Visualizations
References
Application Notes and Protocols for Protein Labeling in Cell Lysates using Biotin-C5-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of dynamic cellular processes, such as signal transduction, protein-protein interactions, and post-translational modifications, necessitates robust methods for protein labeling. Biotin-C5-Azide is a versatile chemical probe that, in conjunction with "click chemistry," enables the efficient and specific labeling of alkyne-modified proteins within complex biological mixtures like cell lysates. This bioorthogonal labeling strategy allows for the subsequent enrichment and identification of target proteins, providing valuable insights into cellular function and disease mechanisms.
The core of this technique lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction between an azide (present on the this compound) and a terminal alkyne, which can be metabolically or chemically incorporated into proteins of interest. The resulting stable triazole linkage covalently attaches a biotin tag to the target protein. The biotin moiety then serves as a high-affinity handle for enrichment using streptavidin-based affinity purification, facilitating downstream analysis by mass spectrometry or western blotting. The C5 spacer arm in this compound provides sufficient length to minimize steric hindrance, ensuring efficient access of the biotin tag to the binding pocket of streptavidin.
Key Features of this compound Labeling:
-
High Specificity: The click reaction is bioorthogonal, meaning it does not interfere with native biological processes.
-
High Efficiency: The CuAAC reaction proceeds rapidly and with high yields under mild, aqueous conditions.
-
Versatility: Applicable to a wide range of biological samples, including cell lysates, tissues, and in vivo systems.
-
Robust Downstream Applications: Biotinylated proteins can be efficiently enriched and analyzed using well-established techniques.
Experimental Workflow Overview
The overall workflow for protein labeling in cell lysates using this compound involves several key steps: introduction of an alkyne handle into proteins, cell lysis, the click chemistry reaction to attach the biotin tag, enrichment of biotinylated proteins, and downstream analysis.
Quantitative Data Summary
The efficiency of protein labeling and enrichment can be influenced by several factors, including the concentration of this compound, the amount of protein lysate, and the type of streptavidin beads used. The following tables provide representative data to guide experimental design.
Table 1: Effect of this compound Concentration on Labeling Efficiency
| This compound Concentration (µM) | Relative Labeling Efficiency (%) | Number of Identified Biotinylated Peptides |
| 10 | 65 | 1250 |
| 25 | 85 | 1800 |
| 50 | 100 | 2100 |
| 100 | 105 | 2150 |
Note: Data are illustrative and represent typical results obtained from labeling alkyne-modified proteins in a cell lysate (1 mg/mL total protein). Actual results may vary depending on the specific experimental conditions.
Table 2: Comparison of Different Biotin-Azide Reagents
| Biotin-Azide Reagent | Linker | Key Feature | Relative Signal-to-Noise Ratio |
| This compound | C5 alkyl chain | Standard hydrophobicity | 1.0 |
| Biotin-PEG4-Azide | PEG4 | Increased hydrophilicity, may reduce non-specific binding | 1.2 |
| Cleavable Biotin-Azide | Disulfide or other | Allows for release of labeled proteins from beads | N/A (different workflow) |
Note: The choice of reagent can impact solubility and background binding. PEG linkers can improve aqueous solubility and reduce non-specific interactions.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysates via CuAAC
This protocol describes the copper-catalyzed click reaction between alkyne-modified proteins in a cell lysate and this compound.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (2 mM in 1:4 DMSO:t-butanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Cell Lysate:
-
Lyse cells containing alkyne-modified proteins in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA). Adjust the concentration to 1-5 mg/mL with lysis buffer.
-
-
Prepare Click Chemistry Master Mix:
-
CRITICAL: Prepare the master mix immediately before use and add reagents in the specified order to ensure proper copper reduction.
-
For a 500 µL lysate sample, combine the following in a microcentrifuge tube:
-
25 µL of 2 mM TBTA stock solution (final concentration: 100 µM)
-
10 µL of 50 mM CuSO4 stock solution (final concentration: 1 mM)
-
5 µL of 100 mM TCEP stock solution (final concentration: 1 mM)
-
1.25 µL of 10 mM this compound stock solution (final concentration: 25 µM)
-
-
Vortex briefly to mix. The solution should turn from light blue to a yellow-green color upon addition of TCEP.
-
-
Perform the Click Reaction:
-
Add the freshly prepared master mix to the cell lysate.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove excess reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in a buffer suitable for downstream applications (e.g., 1% SDS in PBS).
-
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads
This protocol describes the affinity purification of biotinylated proteins from the cell lysate after the click reaction.
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 1)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (2% SDS in PBS)
-
Wash Buffer 2 (8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (50 mM ammonium bicarbonate)
-
Elution Buffer (e.g., sample buffer for SDS-PAGE, or on-bead digestion buffer for mass spectrometry)
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin bead slurry and transfer the required volume to a new tube.
-
Wash the beads three times with an appropriate buffer (e.g., RIPA or PBS) to remove storage solution.
-
-
Bind Biotinylated Proteins:
-
Add the cell lysate containing biotinylated proteins to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Wash the Beads:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash Buffer 1.
-
Wash twice with Wash Buffer 2.
-
Wash three times with Wash Buffer 3.
-
-
Resuspend the beads in the respective wash buffer for each wash step and incubate for 5-10 minutes with rotation.
-
-
Elute the Proteins:
-
For SDS-PAGE/Western Blot: Resuspend the beads in 2X SDS-PAGE sample buffer containing a reducing agent and boil for 5-10 minutes to elute the bound proteins.
-
For Mass Spectrometry (On-Bead Digestion): Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and proceed with standard in-solution or on-bead tryptic digestion protocols.
-
Application Example: Investigating the Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Metabolic labeling with alkyne-modified fatty acids, followed by this compound click chemistry and proteomic analysis, can be used to identify and quantify changes in the palmitoylation of Wnt pathway components, providing insights into pathway activation and regulation.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background/Non-specific Binding | Insufficient washing of streptavidin beads. | Increase the number and stringency of wash steps. Use buffers containing detergents (SDS) and chaotropic agents (urea). |
| Endogenously biotinylated proteins. | Perform a pre-clearing step by incubating the lysate with streptavidin beads before the click reaction. | |
| Non-specific binding of the this compound reagent. | Optimize the concentration of this compound; lower concentrations may reduce background. | |
| Low Signal/Poor Labeling | Inefficient click reaction. | Ensure the TCEP and CuSO4 solutions are fresh. Optimize the concentrations of all click reaction components. Increase the incubation time. |
| Low abundance of alkyne-modified proteins. | Increase the amount of starting cell lysate. Optimize the metabolic or chemical labeling step to increase the incorporation of the alkyne handle. | |
| Inefficient enrichment. | Ensure the streptavidin beads are not saturated. Use a sufficient volume of beads for the amount of lysate. |
For further assistance, please refer to the manufacturer's instructions for specific reagents and consult relevant literature for protocol optimization.
References
Application Notes: Biotin-C5-Azide for Pull-Down Assays in Protein Interaction Studies
Introduction
The identification of protein-protein interactions is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Biotin-C5-Azide is a versatile chemical probe that leverages the power of bioorthogonal chemistry to capture and identify protein binding partners. This reagent contains a biotin moiety for high-affinity purification and an azide group that can be covalently linked to alkyne-modified proteins via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3]
This approach offers high specificity and efficiency because the azide and alkyne functional groups are largely absent in biological systems and therefore react selectively with each other without interfering with native cellular processes.[4][5] By metabolically or chemically incorporating an alkyne-containing amino acid or probe into a "bait" protein or its interacting partners, researchers can use this compound to create a stable biotin tag. This tag facilitates the isolation of the protein complexes using streptavidin-coated affinity resins. Subsequent analysis by mass spectrometry can then identify the "prey" proteins that were pulled down, providing a snapshot of the protein interactome.
Principle of the Method
The workflow involves three main stages:
-
Alkynylation of Target Proteins : An alkyne functional group is introduced into the proteome. This can be achieved by metabolically labeling cells with an alkyne-bearing unnatural amino acid (e.g., L-homopropargylglycine, HPG) or by using a specific chemical probe that has an alkyne handle and binds to a protein of interest.
-
Click Chemistry Reaction : After cell lysis, the alkyne-modified proteins are covalently linked to this compound. The most common method is the CuAAC reaction, which is catalyzed by Copper(I).
-
Affinity Purification and Analysis : The newly biotinylated protein complexes are captured using streptavidin-coated beads. After stringent washing to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry (MS). Quantitative proteomics techniques like SILAC can be integrated to compare interaction partners under different conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling and Cell Lysate Preparation
This protocol is for introducing an alkyne handle into newly synthesized proteins in cultured cells.
-
Cell Culture and Labeling :
-
Culture cells to approximately 70-80% confluency.
-
For metabolic labeling, replace the standard medium with a methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Add an alkyne-bearing amino acid analog (e.g., L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG)) to the medium at a final concentration of 25-50 µM.
-
Incubate for a period ranging from 4 to 24 hours, depending on the desired labeling window for protein synthesis.
-
-
Cell Harvest and Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Tris-based buffers should be avoided as they can inhibit the CuAAC reaction.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay. A typical starting amount is 1-5 mg of total protein per pull-down.
-
Protocol 2: CuAAC "Click" Reaction with this compound
This protocol describes the covalent attachment of biotin to the alkyne-modified proteins in the cell lysate. All reagents should be prepared fresh.
-
Prepare Click Chemistry Master Mix : For a 1 mL final reaction volume, add the following reagents in the specified order. Prepare enough master mix for all samples plus one extra.
-
Protein Lysate : Adjust the volume of your lysate (containing 1-5 mg protein) with PBS to a final volume of 885 µL.
-
This compound : Add 20 µL of a 10 mM stock solution in DMSO (final concentration: 200 µM).
-
Copper(II) Sulfate (CuSO₄) : Add 30 µL of a 50 mM stock solution in water (final concentration: 1.5 mM).
-
Copper(I)-stabilizing Ligand (e.g., THPTA or TBTA) : Add 30 µL of a 50 mM stock solution in DMSO/t-butanol (final concentration: 1.5 mM).
-
Reducing Agent (e.g., Sodium Ascorbate) : Add 35 µL of a 100 mM stock solution in water (final concentration: 3.5 mM). This should be added last to initiate the reaction.
-
-
Incubation :
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-2 hours on a rotator, protected from light.
-
Protocol 3: Streptavidin Pull-Down and Mass Spectrometry Preparation
-
Protein Precipitation (Optional but Recommended) :
-
To remove excess click chemistry reagents, precipitate the protein by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Allow the pellet to air dry briefly and resuspend in a buffer containing SDS (e.g., 1% SDS in PBS).
-
-
Streptavidin Bead Binding :
-
Prepare streptavidin magnetic beads by washing them three times with the resuspension buffer. Use approximately 50 µL of bead slurry per 1 mg of protein lysate.
-
Add the resuspended, biotinylated protein lysate to the washed beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Washing :
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 2x with 1% SDS in PBS.
-
Wash 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Wash 2x with 20% acetonitrile in PBS.
-
Wash 3x with 50 mM ammonium bicarbonate.
-
-
-
On-Bead Digestion and Elution :
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteines.
-
Add sequencing-grade trypsin (e.g., at a 1:50 trypsin-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides. Elute the remaining peptides from the beads with a solution of 50% acetonitrile/0.1% formic acid.
-
Pool the eluates, dry in a vacuum concentrator, and desalt using a C18 StageTip prior to LC-MS/MS analysis.
-
Quantitative Data Presentation
Quantitative proteomics methods, such as SILAC, allow for the direct comparison of interaction partners between a control and an experimental condition. The results from such an experiment are typically presented in a table that highlights proteins significantly enriched in the experimental sample. Studies have shown this method can achieve a 100 to 1000-fold enrichment of target proteins.
Table 1: Illustrative Quantitative Mass Spectrometry Results from a this compound Pull-Down Experiment. This table shows an example of proteins identified as potential interactors of a hypothetical "Bait Protein X" upon drug treatment, as quantified using a SILAC-based approach.
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Enrichment Ratio (Heavy/Light) | -log10(p-value) | Biological Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 25 | 8.2 | 4.5 | Transcription factor, cell cycle arrest |
| Q06609 | HSPA8 | Heat shock cognate 71 kDa protein | 42 | 7.5 | 4.1 | Chaperone, protein folding |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 31 | 6.8 | 3.9 | Chaperone, signal transduction |
| P11021 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 18 | 5.9 | 3.5 | Chaperone, protein folding |
| Q13148 | VIM | Vimentin | 15 | -1.1 | 0.2 | Intermediate filament, structural integrity |
| P60709 | ACTB | Actin, cytoplasmic 1 | 55 | -1.0 | 0.1 | Cytoskeleton, cell motility |
Visualizations
Caption: A flowchart of the major steps in a protein interaction pull-down assay using this compound.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Labeling of Newly Synthesized Proteins with Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically isolate and identify newly synthesized proteins is crucial for understanding the dynamic cellular responses to various stimuli, developmental processes, and disease states. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique that enables the selective labeling and subsequent analysis of nascent proteins.[1][2][3][4] This method utilizes a non-canonical amino acid, L-azidohomoalanine (AHA), which is a surrogate for methionine and is incorporated into proteins during active translation.[1] The azide moiety on AHA serves as a bioorthogonal handle, allowing for its specific covalent modification with a reporter molecule, such as biotin, through a highly efficient and specific "click chemistry" reaction.
This document provides detailed protocols for the labeling of newly synthesized proteins with Biotin-alkyne (to react with the incorporated AHA) and their subsequent enrichment and analysis. The primary reaction employed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
Principle of the Method
The BONCAT methodology involves two main steps:
-
Metabolic Labeling: Cells are cultured in a methionine-free medium supplemented with AHA. During active protein synthesis, the cellular translational machinery incorporates AHA into newly synthesized proteins in place of methionine.
-
Biotinylation via Click Chemistry: The azide groups of the incorporated AHA are then covalently ligated to an alkyne-containing biotin molecule (e.g., Biotin-PEG4-Alkyne) through the CuAAC reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The resulting biotinylated proteins can then be readily detected, enriched using streptavidin-based affinity purification, and identified by downstream applications such as Western blotting or mass spectrometry.
Applications
-
Monitoring global protein synthesis: Assessing the overall rate of protein synthesis in response to various treatments or conditions.
-
Proteomic profiling of cellular responses: Identifying and quantifying changes in the synthesis of specific proteins in response to stimuli such as drug treatment, stress, or signaling pathway activation.
-
Secretome analysis: Characterizing the newly synthesized proteins that are secreted from cells.
-
Pulse-chase analysis: Studying protein degradation and turnover by labeling a cohort of proteins and monitoring their disappearance over time.
-
Spatially resolved proteomics: Visualizing the subcellular localization of newly synthesized proteins.
Quantitative Data
The following tables provide a summary of typical experimental parameters and expected outcomes for quantitative analysis of newly synthesized proteins using this technique.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| AHA Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell type to ensure efficient labeling without cytotoxicity. |
| Labeling Time | 1 - 24 hours | Dependent on the experimental goals and the rate of protein synthesis in the cell type of interest. |
| Biotin-Alkyne Concentration | 10 - 50 µM | Ensure a molar excess relative to the estimated amount of incorporated AHA. |
| Copper (II) Sulfate (CuSO4) | 100 µM - 1 mM | A precursor to the catalytically active Cu(I). |
| Copper Ligand (e.g., THPTA) | 500 µM - 5 mM | Stabilizes the Cu(I) ion and protects proteins from oxidative damage. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) catalyst. A fresh solution should always be used. |
Table 2: Example Data from a Quantitative Proteomics Experiment (Hypothetical)
| Protein ID | Condition A (Fold Change) | Condition B (Fold Change) | p-value | Biological Function |
| P12345 | 2.5 | 0.8 | <0.01 | Chaperone |
| Q67890 | 1.2 | 3.1 | <0.05 | Kinase |
| A1B2C3 | 0.5 | 1.1 | >0.05 | Structural Protein |
| D4E5F6 | 4.0 | 1.5 | <0.001 | Transcription Factor |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with AHA
This protocol describes the incorporation of AHA into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free medium
-
L-azidohomoalanine (AHA) stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, gently aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.
-
AHA Labeling: Add the AHA stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 4-8 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the specific experimental question and cell type.
-
Cell Harvest: After the labeling period, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed to Lysis: The labeled cells are now ready for lysis (Protocol 2) or can be stored at -80°C for later use.
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the lysis of AHA-labeled cells and extraction of proteins for subsequent biotinylation.
Materials:
-
AHA-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scraping: Scrape the cells from the surface of the culture vessel and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Storage: The protein lysate can be used immediately for the click reaction (Protocol 3) or stored at -80°C.
Protocol 3: Biotinylation of AHA-labeled Proteins via CuAAC (Click Reaction)
This protocol details the covalent attachment of an alkyne-biotin tag to AHA-containing proteins.
Materials:
-
AHA-labeled protein lysate (from Protocol 2)
-
Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne) stock solution (e.g., 1 mM in DMSO)
-
Copper (II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing Agent (e.g., Sodium Ascorbate) stock solution (e.g., 50 mM in water, freshly prepared)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the order listed. The final volume can be adjusted as needed.
-
Protein lysate (e.g., 100 µg in a volume of 50 µL)
-
Biotin-Alkyne (to a final concentration of 25 µM)
-
Copper (II) Sulfate (to a final concentration of 1 mM)
-
Copper Ligand (to a final concentration of 5 mM)
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
Reaction Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Downstream Processing: The biotinylated protein sample is now ready for enrichment (Protocol 4) or direct analysis by Western blot.
Protocol 4: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein sample (from Protocol 3)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer with β-mercaptoethanol)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required amount to a new microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads twice with wash buffer.
-
Binding: Resuspend the washed beads in the biotinylated protein sample. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins to the beads.
-
Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads extensively (at least 3-4 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all residual wash buffer. Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the captured proteins.
-
Sample Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched biotinylated proteins. This sample is now ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.
Visualizations
Caption: Experimental workflow for labeling and analysis of newly synthesized proteins.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Application Notes & Protocols: Biotin-C5-Azide for the Identification of Post-Translational Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of post-translational modifications (PTMs) is critical for understanding cellular signaling, protein function, and disease pathogenesis. Biotin-C5-Azide is a versatile chemical probe used in bioorthogonal chemistry to identify and enrich proteins with specific PTMs.[1] This methodology relies on a two-step process: first, cells are metabolically labeled with a substrate containing a bioorthogonal functional group (e.g., an alkyne). This alkyne-modified substrate is incorporated into proteins through the cell's natural metabolic pathways, effectively tagging proteins with a specific PTM. Second, the azide group on the this compound molecule is covalently linked to the alkyne group on the modified protein via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[2][3] The biotin tag then allows for the highly effective enrichment of these modified proteins using streptavidin-based affinity purification, enabling their identification and characterization by downstream applications such as mass spectrometry or Western blotting.[4][5]
Key Applications:
-
Identification of Novel PTMs: Uncover new proteins that undergo specific modifications like palmitoylation or glycosylation.
-
Dynamic PTM Analysis: Study the temporal changes in protein modifications in response to cellular stimuli or drug treatment.
-
Proteome-Wide Profiling: Achieve a global view of proteins with a particular PTM within a cell or organism.
-
Target Engagement Studies: Assess how drug candidates affect the PTM status of their protein targets.
Experimental Workflow & Signaling Pathways
The general workflow for identifying PTMs using metabolic labeling and this compound is a multi-step process that begins with the introduction of a bioorthogonal handle into proteins within living cells.
Caption: General workflow for PTM analysis using this compound.
PTMs such as S-palmitoylation play a crucial role in regulating cellular signaling by affecting the membrane association and function of key signaling proteins, such as growth factor receptors. The following diagram illustrates a simplified signaling pathway where this technique can be applied to study the palmitoylation of a receptor.
Caption: Model signaling pathway regulated by S-palmitoylation.
Quantitative Data Summary
The efficiency of the click reaction and subsequent enrichment depends on the precise concentrations of the reagents used. The following table summarizes typical concentrations reported in various protocols. Optimization is often required for specific cell lines and experimental goals.
| Reagent | Typical Final Concentration | Source | Notes |
| Metabolic Probe (e.g., Alk-16) | 50 µM | Incubation times vary (e.g., 4-5 hours) depending on the cell line's metabolic rate. | |
| This compound | 25 µM - 500 µM | Higher concentrations (up to 500 µM) are often required for proteomics experiments compared to in-gel fluorescence (e.g., 20 µM). | |
| Copper(II) Sulfate (CuSO₄) | 1 mM | A source of the Copper(I) catalyst required for the CuAAC reaction. | |
| TBTA (ligand) | 100 µM | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine; a ligand that stabilizes the Cu(I) ion. | |
| TCEP (reducing agent) | 1 mM | Tris(2-carboxyethyl)phosphine; reduces Cu(II) to the active Cu(I) state. |
Experimental Protocols
This section provides a detailed, generalized protocol for the identification of S-palmitoylated proteins. This protocol can be adapted for other PTMs by substituting the appropriate alkyne-modified metabolic precursor.
Protocol 1: Metabolic Labeling and Cell Lysis
-
Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.
-
Metabolic Labeling:
-
Prepare a stock solution of the alkynyl fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA) in DMSO.
-
Dilute the stock solution in fresh cell culture medium to a final concentration of 25-50 µM.
-
Remove the old medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubate the cells for 4-8 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
-
Cell Harvest and Lysis:
-
After incubation, place the culture dish on ice and wash the cells twice with cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer (e.g., 1% NP-40 in 25mM Tris-HCl pH 8.0, 150mM NaCl, 10% glycerol) supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Protocol 2: Click Chemistry Reaction (CuAAC)
This protocol is for labeling proteins in the cell lysate.
-
Prepare Reagent Stocks:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 40-50 mM in water.
-
TBTA: 10 mM in DMSO.
-
TCEP: 40 mM in water (prepare fresh).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add 500 µg to 1 mg of protein lysate. Adjust the volume with Lysis Buffer.
-
Add the click chemistry reagents to the lysate in the following order, vortexing briefly after each addition:
-
This compound (to a final concentration of 100-400 µM).
-
TBTA (to a final concentration of 100 µM).
-
CuSO₄ (to a final concentration of 1 mM).
-
TCEP (to a final concentration of 1 mM).
-
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle end-over-end rotation, protected from light.
-
-
Protein Precipitation (Optional, for cleanup):
-
Precipitate the proteins by adding 4-5 volumes of ice-cold acetone and incubate at -20°C overnight.
-
Pellet the protein by centrifugation at 3,000 x g for 30 minutes. Discard the supernatant and wash the pellet with cold methanol or acetone.
-
Protocol 3: Enrichment and Analysis of Biotinylated Proteins
-
Resuspend Protein Pellet: Resuspend the air-dried protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS) to ensure complete solubilization.
-
Streptavidin Affinity Purification:
-
Add high-capacity streptavidin agarose resin to the solubilized protein sample.
-
Incubate for 1-2 hours at room temperature with end-over-end rotation to allow biotinylated proteins to bind to the resin.
-
Pellet the resin by brief centrifugation and discard the supernatant.
-
-
Wash Resin:
-
Wash the resin extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
0.2% SDS in PBS (3 times).
-
6 M Urea in PBS (2 times).
-
PBS (3 times).
-
-
-
Elution and Downstream Analysis:
-
For Western Blotting: Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer containing β-mercaptoethanol for 5-10 minutes. The proteins can then be resolved by SDS-PAGE and transferred to a membrane for detection with a streptavidin-HRP conjugate.
-
For Mass Spectrometry:
-
Perform on-bead digestion by resuspending the washed resin in a digestion buffer (e.g., 50 mM ammonium bicarbonate) with a protease like trypsin.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis. Note that this method identifies the protein but typically loses the biotinylated peptide, which remains bound to the beads. Specialized cleavable biotin tags can be used to recover the modified peptide itself.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
Application Notes and Protocols for Biotin-C5-Azide Labeling of Glycans and Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the metabolic and chemical labeling of glycans and lipids with Biotin-C5-Azide, a versatile reagent for the introduction of a biotin affinity tag onto biomolecules. The incorporation of an azide group, a bioorthogonal handle, into glycans and lipids allows for their specific detection and enrichment through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," or via the Staudinger ligation. These methods are invaluable for studying the dynamics of glycan and lipid metabolism, identifying and isolating specific biomolecules, and for various applications in drug development and biomarker discovery.
I. Labeling of Glycans with this compound via Metabolic Engineering
Metabolic glycoengineering utilizes the cell's own biosynthetic machinery to incorporate unnatural, azide-modified monosaccharides into nascent glycans.[1][2] These azido-sugars serve as chemical reporters that can be subsequently tagged with biotin.
Principle
Cells are cultured in the presence of a peracetylated azido-sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis.[3] The peracetylated form enhances cell permeability.[2] Once inside the cell, esterases remove the acetyl groups, and the azido-sugar is metabolized and incorporated into glycoproteins and other glycoconjugates.[2] The exposed azide group can then be covalently linked to a biotin probe.
Experimental Workflow
Caption: Workflow for metabolic labeling and detection of glycans.
Protocol: Metabolic Labeling of Mammalian Cells with Ac4ManNAz
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Dilute the Ac4ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvest:
-
For adherent cells, wash with PBS and detach using a cell scraper or trypsin.
-
For suspension cells, pellet by centrifugation.
-
Wash the cells twice with cold PBS.
-
The azide-labeled cells are now ready for bioorthogonal ligation with a biotin probe.
Protocol: Click Chemistry for Biotin Labeling of Azido-Glycans
Materials:
-
Azide-labeled cells
-
Biotin-C5-Alkyne probe
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Click Reaction:
-
To the cell lysate, add the following reagents to the final concentrations indicated in the table below.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Biotin-C5-Alkyne | 10 mM in DMSO | 100 µM |
| CuSO4 | 50 mM in H2O | 1 mM |
| TCEP | 50 mM in H2O (freshly prepared) | 1 mM |
| TBTA | 2 mM in DMSO | 500 µM |
Downstream Processing
-
Affinity Purification: Biotinylated glycoproteins can be enriched from the cell lysate using streptavidin-conjugated agarose or magnetic beads.
-
Detection and Analysis:
-
Western Blotting: The enriched glycoproteins can be separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin-HRP conjugates.
-
Mass Spectrometry: For identification and site-mapping of glycosylation, the enriched glycoproteins can be digested with trypsin and analyzed by mass spectrometry.
-
II. Labeling of Lipids with this compound
Lipids can be labeled with this compound through metabolic incorporation of azide-containing lipid analogs or by direct chemical modification of lipids containing a reactive handle.
Principle
Similar to glycan labeling, cells can be incubated with azide-modified fatty acids or other lipid precursors. These are then incorporated into various lipid species by the cell's metabolic pathways. Alternatively, lipids with functional groups like alkynes can be chemically synthesized and then reacted with an azide-biotin probe.
Experimental Workflow
Caption: Workflow for metabolic labeling and analysis of lipids.
Protocol: Metabolic Labeling of Cellular Lipids
Materials:
-
Azide-containing fatty acid analog (e.g., 15-azidopentadecanoic acid)
-
Cell culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare Fatty Acid-BSA Complex:
-
Dissolve the azide-fatty acid in ethanol.
-
Add the ethanolic solution to a sterile solution of fatty acid-free BSA in PBS with vigorous vortexing.
-
Sterile filter the solution.
-
-
Metabolic Labeling:
-
Add the fatty acid-BSA complex to the cell culture medium to a final concentration of 10-100 µM.
-
Incubate cells for 4-24 hours.
-
-
Cell Harvest: Wash cells thoroughly with PBS to remove unincorporated azide-fatty acid.
Protocol: Biotin Labeling of Azido-Lipids via Click Chemistry
The click chemistry protocol for labeling azido-lipids in cell lysates is similar to that for glycans. After the click reaction, the lipids are extracted.
Procedure:
-
Perform the click reaction as described in the glycan labeling protocol.
-
Lipid Extraction:
-
After the click reaction, add a 2:1 (v/v) mixture of chloroform:methanol to the lysate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Downstream Processing
-
Affinity Purification: The biotinylated lipids can be purified using streptavidin-based affinity chromatography.
-
Analysis:
-
Thin-Layer Chromatography (TLC): The purified lipids can be separated by TLC and visualized by charring or with specific stains.
-
Mass Spectrometry: Detailed structural analysis and identification of the labeled lipid species can be performed using mass spectrometry.
-
III. Staudinger Ligation: An Alternative to Click Chemistry
The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a phosphine, such as a biotinylated phosphine reagent. This reaction does not require a copper catalyst, which can be advantageous for in vivo labeling studies due to the cytotoxicity of copper.
Protocol: Staudinger Ligation for Biotin Labeling
Materials:
-
Azide-labeled cells or lysate
-
Biotin-phosphine reagent
-
PBS
Procedure:
-
Resuspend azide-labeled cells or lysate in PBS.
-
Add the biotin-phosphine reagent to a final concentration of 100-250 µM.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Wash cells or proceed with downstream processing to remove excess reagent.
IV. Data Presentation
Table 2: Comparison of Bioorthogonal Ligation Chemistries
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Strain-Promoted Click Chemistry (SPAAC) | Staudinger Ligation |
| Reactants | Azide, Terminal Alkyne | Azide, Cyclooctyne | Azide, Phosphine |
| Catalyst | Copper(I) | None | None |
| Reaction Speed | Fast | Very Fast | Moderate |
| Biocompatibility | Potentially cytotoxic due to copper | Excellent | Excellent |
| Reagent Availability | Widely available | Becoming more common | Widely available |
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling | Inefficient metabolic incorporation | Optimize azido-sugar/lipid concentration and incubation time. Ensure cell viability. |
| Inefficient ligation reaction | Use freshly prepared reagents. Optimize reaction time and temperature. | |
| High background | Non-specific binding of reagents | Ensure adequate washing steps. Include a no-azide control. |
| Endogenous biotinylated proteins | Perform a control experiment without the biotin-alkyne/phosphine to detect endogenous biotin. |
These protocols provide a comprehensive framework for the biotinylation of glycans and lipids using this compound. Researchers should optimize the specific conditions for their experimental system to achieve the best results.
References
Application Notes and Protocols for In-Gel Fluorescence Detection of Proteins Using Biotin-C5-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the in-gel fluorescence detection of proteins utilizing Biotin-C5-Azide. This technique is a powerful tool for the specific and sensitive visualization of newly synthesized proteins within a complex biological sample. The workflow is based on a two-step process: first, the metabolic incorporation of an alkyne-containing amino acid analog into proteins, followed by the covalent attachment of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The subsequent detection of these biotinylated proteins is achieved through the high-affinity interaction with a fluorescently-labeled streptavidin conjugate directly within the polyacrylamide gel. This method offers a non-radioactive and highly specific alternative for proteome analysis.[1][2][3][4]
The azide and alkyne functional groups are bio-orthogonal, meaning they are abiotic and do not participate in or interfere with biological processes.[5] This ensures that the labeling reaction is highly specific to the metabolically incorporated alkyne handle. The exceptional strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) provides the basis for sensitive and robust detection.
Principle of the Method
The overall workflow can be divided into three key stages:
-
Metabolic Labeling: Cells are cultured in a medium where a natural amino acid (typically methionine) is replaced by an alkyne-containing analog, such as L-homopropargylglycine (HPG). During active protein synthesis, HPG is incorporated into the polypeptide chains of newly created proteins.
-
Click Chemistry Labeling: After cell lysis, the alkyne-modified proteome is reacted with this compound. In the presence of a copper(I) catalyst, the azide group of the biotin probe and the alkyne group on the proteins undergo a cycloaddition reaction, forming a stable triazole linkage. This covalently attaches a biotin tag to the newly synthesized proteins.
-
In-Gel Fluorescence Detection: The biotinylated proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following electrophoresis, the gel is incubated with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-FITC, streptavidin-Cy3, or streptavidin-IRDye). The fluorescent streptavidin binds specifically to the biotinylated proteins, allowing for their visualization using a suitable fluorescence imaging system.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with HPG
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight under standard culture conditions.
-
Methionine Starvation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the standard culture medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.
-
HPG Labeling: Replace the starvation medium with methionine-free medium supplemented with 25-50 µM L-homopropargylglycine (HPG).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard culture conditions. The optimal incubation time will depend on the protein turnover rate and experimental goals.
-
Cell Harvest: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated HPG. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Do not use buffers containing DTT or other reducing agents as they can interfere with the click reaction.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay. Adjust the protein concentration to 1-5 mg/mL. The samples can be used immediately or stored at -80°C.
Protocol 2: Click Chemistry Reaction with this compound
This protocol is for a 100 µL final reaction volume. Reagents should be prepared fresh.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. Vortex briefly after each addition.
| Reagent | Stock Concentration | Volume to Add (µL) | Final Concentration |
| Protein Lysate (alkynylated) | 1-5 mg/mL | 50 | 0.5-2.5 mg/mL |
| PBS (pH 7.4) | 1X | 38 | - |
| This compound | 10 mM in DMSO | 2 | 200 µM |
| THPTA Ligand | 100 mM in water | 5 | 5 mM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 2.5 | 500 µM |
| Sodium Ascorbate | 100 mM in water | 2.5 | 2.5 mM |
-
Initiate the Reaction: Add the sodium ascorbate last to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove unreacted reagents, precipitate the protein. Add 400 µL of methanol, 100 µL of chloroform, and 300 µL of water to the reaction mixture. Vortex vigorously and centrifuge at 14,000 x g for 5 minutes. A protein disk will form at the interface. Carefully remove the upper aqueous layer and the lower organic layer.
-
Wash Pellet: Wash the protein pellet with 500 µL of methanol, centrifuge again, and discard the supernatant.
-
Resuspend Protein: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of 1X SDS-PAGE loading buffer.
Protocol 3: In-Gel Fluorescence Detection
-
SDS-PAGE: Load 10-20 µg of the biotinylated protein sample per lane on a polyacrylamide gel. Run the gel according to standard procedures.
-
Gel Fixation: After electrophoresis, place the gel in a clean container and fix with a solution of 50% methanol and 10% acetic acid for 30 minutes at room temperature with gentle agitation.
-
Washing: Wash the gel three times for 10 minutes each with wash buffer (e.g., PBS with 0.1% Tween-20, PBST).
-
Blocking: Block the gel in a blocking buffer (e.g., 3% Bovine Serum Albumin in PBST) for 1 hour at room temperature to minimize non-specific binding of the streptavidin conjugate.
-
Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin conjugate in blocking buffer to its recommended working concentration (typically 1:1,000 to 1:10,000). Incubate the gel in this solution for 1 hour at room temperature, protected from light.
-
Post-Incubation Washes: Wash the gel three to five times for 10 minutes each with wash buffer to remove unbound streptavidin conjugate.
-
Imaging: Image the gel using a fluorescence imager equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Total Protein Staining (Optional): After fluorescence imaging, the gel can be stained with a total protein stain like Coomassie Brilliant Blue to visualize the entire protein profile and confirm equal loading.
Quantitative Data Summary
The following tables provide recommended concentration ranges for key reagents. Optimization may be required depending on the cell type and experimental setup.
Table 1: Metabolic Labeling Reagent Concentration
| Reagent | Cell Type | Recommended Concentration |
| L-homopropargylglycine (HPG) | Mammalian Cells | 25 - 50 µM |
Table 2: Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM | 100 - 200 µM | Biotinylates alkyne-modified proteins |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 500 µM - 1 mM | Source of Copper(I) catalyst |
| Sodium Ascorbate | 100 mM | 2.5 - 5 mM | Reduces Cu(II) to the active Cu(I) state |
| THPTA/TBTA | 100 mM | 1 - 5 mM | Copper(I) chelating ligand to stabilize the catalyst and protect proteins |
Table 3: In-Gel Detection Reagent Concentration
| Reagent | Recommended Dilution |
| Fluorescent Streptavidin Conjugate | 1:1,000 - 1:10,000 |
Troubleshooting
-
High Background:
-
Ensure complete removal of unreacted this compound by performing protein precipitation.
-
Increase the number and duration of washes after streptavidin incubation.
-
Optimize the concentration of the fluorescent streptavidin conjugate; use a more dilute solution.
-
-
No/Weak Signal:
-
Confirm successful metabolic labeling by running a control without HPG.
-
Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution, which is prone to oxidation.
-
Increase the incubation time for the click reaction or the streptavidin probing step.
-
Verify the compatibility of your lysis buffer with the click reaction (avoid reducing agents and strong chelators like EDTA).
-
By following these detailed protocols and application notes, researchers can effectively employ this compound for the sensitive and specific in-gel fluorescence detection of proteins, enabling a deeper understanding of proteome dynamics in various biological systems.
References
Application of Biotin-C5-Azide in Mass Spectrometry-Based Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of proteomics aims to study the entire complement of proteins expressed by an organism, system, or cell. A powerful technique in this field is the use of chemical probes to selectively label and enrich protein subpopulations for subsequent analysis by mass spectrometry (MS). Biotin-C5-Azide is a versatile chemical tool that, in conjunction with "click chemistry," enables the specific and efficient biotinylation of proteins for their subsequent enrichment and identification.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in mass spectrometry-based proteomics. It is intended for researchers, scientists, and drug development professionals who are looking to employ this technology for applications such as identifying drug targets, profiling post-translational modifications (PTMs), and studying newly synthesized proteins.
Principle of the Method
The core of this methodology lies in the bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The workflow generally involves two key steps:
-
Metabolic or Chemical Labeling: A target protein or a class of proteins is metabolically or chemically labeled with a bioorthogonal alkyne group. This can be achieved through various methods, including the use of unnatural amino acids, metabolic precursors, or reactive chemical probes.
-
Click Reaction and Enrichment: The alkyne-labeled proteins are then "clicked" to this compound. The azide group on the biotin reagent reacts specifically with the alkyne group on the protein, forming a stable triazole linkage.[2][3] The resulting biotinylated proteins can then be efficiently enriched from complex biological samples using streptavidin-based affinity purification.
-
Mass Spectrometry Analysis: The enriched proteins are subsequently digested into peptides and analyzed by high-resolution mass spectrometry to identify and quantify the proteins of interest.
Applications
The combination of this compound and mass spectrometry has a wide range of applications in proteomics research and drug development:
-
Activity-Based Protein Profiling (ABPP): To identify the protein targets of small molecule inhibitors or natural products.
-
Identification of Post-Translational Modifications (PTMs): To enrich and identify proteins with specific PTMs, such as glycosylation or phosphorylation, by using metabolic labeling strategies.
-
Profiling of Newly Synthesized Proteins: To selectively label and quantify newly synthesized proteins in response to various stimuli.
-
Target Deconvolution for Drug Discovery: To identify the cellular targets of a drug candidate, aiding in mechanism-of-action studies and off-target effect analysis.
Experimental Workflow
The general experimental workflow for a proteomics experiment using this compound is depicted below.
Caption: General experimental workflow for proteomics using this compound.
Signaling Pathway Diagram: Target Identification using a Clickable Probe
This diagram illustrates the conceptual signaling pathway for identifying the protein targets of a small molecule drug using a clickable probe and this compound.
Caption: Conceptual pathway for drug target identification.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA) and Click Reaction with this compound
This protocol is adapted from studies on direct detection of biotinylated proteins.
Materials:
-
Cells (e.g., HEK293T)
-
DMEM for SILAC (Stable Isotope Labeling with Amino acids in Cell culture), if performing quantitative proteomics
-
L-azidohomoalanine (AHA)
-
This compound
-
Click reaction reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS, high salt buffer)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Metabolic Labeling:
-
Culture cells in appropriate media. For labeling, replace the media with methionine-free media supplemented with AHA (final concentration 25-50 µM) and incubate for a desired period (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer).
-
Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Click Reaction:
-
To 1 mg of protein lysate, add the click reaction components sequentially. The final concentrations should be approximately:
-
1 mM TCEP
-
100 µM TBTA
-
1 mM CuSO4
-
25 µM this compound
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate overnight at -20°C.
-
Pellet the protein precipitate by centrifugation.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads and incubate for 2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS, high-salt buffer, and urea buffer).
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Photoaffinity Labeling and Target Identification
This protocol is a general guide based on clickable photoaffinity labeling strategies.
Materials:
-
Cells of interest
-
Photoaffinity probe with an alkyne handle
-
This compound
-
Click reaction reagents (as in Protocol 1)
-
UV irradiation source (e.g., 365 nm)
-
Lysis buffer
-
Streptavidin beads
-
Digestion reagents (as in Protocol 1)
Procedure:
-
Live Cell Labeling:
-
Treat live cells with the alkyne-containing photoaffinity probe for a specified time.
-
Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target proteins.
-
-
Cell Lysis and Click Reaction:
-
Lyse the cells and perform the click reaction with this compound as described in Protocol 1.
-
-
Enrichment and Mass Spectrometry:
-
Proceed with protein precipitation, enrichment of biotinylated proteins, on-bead digestion, and LC-MS/MS analysis as outlined in Protocol 1.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from proteomics experiments utilizing biotin-azide probes in combination with mass spectrometry.
Table 1: Identification of Newly Synthesized Proteins in HEK Cells
| Parameter | Value |
| Cell Line | HEK293T |
| Labeling Method | Azidohomoalanine (AHA) incorporation |
| Enrichment | Streptavidin affinity purification |
| Mass Spectrometry | MudPIT |
| Identified Modified Peptides | 4,210 |
| Identified Newly Synthesized Proteins | 1,817 |
Table 2: Identification of Biotinylated Proteins using NHS-Biotin
| Parameter | Value |
| Cell Line | HEK293T |
| Labeling Method | NHS-Biotin |
| Enrichment | Streptavidin affinity purification |
| Mass Spectrometry | MudPIT |
| Identified Biotin-Modified Peptides | 10,715 |
| Identified Proteins | 2,185 |
Conclusion
This compound is a powerful and versatile tool for modern proteomics research. Its ability to be efficiently and specifically "clicked" onto alkyne-modified proteins allows for the robust enrichment of protein subpopulations from complex mixtures. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating protein function, identifying drug targets, and understanding dynamic cellular processes. The integration of this chemical probe with advanced mass spectrometry techniques will continue to drive new discoveries in biology and medicine.
References
Application Notes and Protocols for Dual-Labeling Using Biotin-C5-Azide and Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-labeling techniques that impart two distinct functionalities onto a biomolecule of interest are invaluable for the simultaneous visualization and purification of cellular components. This document provides detailed protocols and application notes for the dual-labeling of biomolecules using a combination of biotin for affinity purification and a fluorescent probe for detection. The core of this methodology lies in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2][3][4]
There are two primary strategies for achieving this dual-labeling:
-
Single-Step Dual-Labeling: This approach utilizes a trifunctional probe containing an azide group for reaction with an alkyne-modified biomolecule, a biotin moiety for affinity capture, and a fluorescent dye for visualization, all in a single molecule.[5]
-
Two-Step Sequential Labeling: This method involves the initial attachment of biotin to an alkyne-modified biomolecule using Biotin-C5-Azide, followed by a second click chemistry reaction to attach a fluorescent probe that also contains an azide moiety.
These methods are applicable to a wide range of biomolecules, including newly synthesized proteins, glycans, lipids, and nucleic acids, that have been metabolically, enzymatically, or chemically tagged with an alkyne group.
Data Presentation
Table 1: Properties of Trifunctional Biotin-Azide-Fluorophore Probes
| Probe Name | Fluorophore | Molecular Weight ( g/mol ) | Appearance | Solubility |
| Fluorescein Biotin Azide | Fluorescein (FAM) | 1156.44 | Orange solid | DMSO, DMF |
| Cy5 Biotin Azide | Cy5 | 1494.81 | Dark blue solid | DMSO, DMF |
| TAMRA Biotin Azide | TAMRA | Not specified | Not specified | Not specified |
Data extracted from product specification sheets.
Experimental Protocols
Protocol 1: Single-Step Dual-Labeling of Alkyne-Modified Proteins in a Cell Lysate
This protocol describes the dual-labeling of proteins that have been metabolically labeled with an alkyne-containing amino acid (e.g., L-homopropargylglycine) using a trifunctional Biotin-Azide-Fluorophore probe.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
Trifunctional probe (e.g., Fluorescein Biotin Azide) stock solution (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (2 mM in 1:4 DMSO:t-butanol)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
1.5x Protein labeling buffer (e.g., PBS with protease inhibitors)
-
Microcentrifuge tubes
-
Shaker/vortexer
Procedure:
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The total reaction volume can be scaled as needed. For a 50 µL final reaction volume:
-
25 µL of cell lysate (containing ~50 µg of protein)
-
16.7 µL of 1.5x Protein labeling buffer
-
1.0 µL of Trifunctional probe stock solution (final concentration: 200 µM)
-
5.0 µL of TCEP stock solution (final concentration: 5 mM)
-
1.3 µL of TBTA stock solution (final concentration: 52 µM)
-
-
Vortex: Gently vortex the mixture.
-
Initiate Reaction: Add 1.0 µL of CuSO₄ stock solution (final concentration: 1 mM).
-
Incubation: Vortex the reaction mixture thoroughly. Incubate at room temperature for 1-2 hours, protected from light.
-
Downstream Processing: The dual-labeled protein sample is now ready for downstream applications such as:
-
Visualization: Perform 1D or 2D gel electrophoresis and visualize the labeled proteins using an appropriate fluorescence scanner.
-
Affinity Purification: Proceed with streptavidin-based affinity purification to enrich the labeled proteins.
-
Protocol 2: Two-Step Sequential Dual-Labeling of Alkyne-Modified DNA
This protocol outlines the labeling of alkyne-modified DNA first with this compound and then with a fluorescent azide probe.
Materials:
-
Alkyne-modified DNA
-
This compound stock solution (10 mM in DMSO)
-
Fluorescent azide probe (e.g., Cy5-Azide) stock solution (10 mM in DMSO)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
Ascorbic Acid stock solution (5 mM in water, freshly prepared)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Acetone (for precipitation)
Procedure:
Step 1: Biotinylation
-
Dissolve DNA: Dissolve the alkyne-modified DNA in water in a pressure-tight vial.
-
Buffer Addition: Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO and this compound: Add DMSO and the this compound stock solution. Vortex to mix.
-
Add Ascorbic Acid: Add the required volume of the 5 mM Ascorbic Acid stock solution and vortex briefly.
-
Degas: Bubble inert gas through the solution for 30 seconds to remove oxygen.
-
Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap tightly.
-
Incubate: Vortex thoroughly and incubate at room temperature overnight.
-
Purification: Purify the biotinylated DNA using a suitable method (e.g., ethanol precipitation or a spin column) to remove unreacted reagents.
Step 2: Fluorescent Labeling
-
Redissolve DNA: Redissolve the purified biotinylated DNA in water.
-
Repeat Labeling Reaction: Repeat steps 2-7 from Step 1, but substitute the this compound stock solution with the fluorescent azide probe stock solution (e.g., Cy5-Azide).
-
Final Purification: Precipitate the dual-labeled DNA with acetone. Wash the pellet with acetone, air dry, and resuspend in a suitable buffer. The dual-labeled DNA is now ready for use in applications such as fluorescence in situ hybridization (FISH) or other imaging techniques.
Visualizations
Experimental Workflow for Dual-Labeling
Caption: Workflow for single-step dual-labeling of biomolecules.
Trifunctional Probe Concept
Caption: Conceptual diagram of a trifunctional dual-labeling probe.
Signaling Pathway Context: Metabolic Labeling
Caption: Metabolic incorporation of an alkyne amino acid for proteome labeling.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-C5-Azide Pull-Down Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Biotin-C5-Azide pull-down assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding and achieve clean, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background and non-specific binding are common hurdles in pull-down assays. Below are answers to frequently encountered issues, along with step-by-step guidance to mitigate them.
Q1: What are the primary sources of non-specific binding in my this compound pull-down assay?
Non-specific binding can originate from several factors, leading to the co-purification of unwanted proteins and high background in downstream analyses like Western blotting or mass spectrometry. Key sources include:
-
Binding to the affinity resin: Proteins can non-specifically adhere to the surface of the streptavidin-coated agarose or magnetic beads themselves.[1]
-
Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the bait protein or the bead surface through weak, non-specific interactions.[1][2]
-
Binding to the biotin tag or linker: In some cases, proteins may interact non-specifically with the biotin moiety or the C5-azide linker.
-
Endogenously biotinylated proteins: Cells naturally contain biotin-dependent carboxylases, which will be captured by streptavidin beads and contribute to background.[3][4]
-
Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the carryover of insoluble protein aggregates that non-specifically associate with the beads.
Q2: I'm observing many non-specific bands in my negative control (beads only). How can I reduce this?
This indicates that proteins are binding directly to the streptavidin beads. Here are several strategies to address this:
-
Pre-clear the Lysate: This is a highly recommended step to remove proteins that have an affinity for the beads. Before introducing your biotinylated probe, incubate the cell lysate with streptavidin beads alone for 1-2 hours at 4°C. The beads will capture these non-specific binders, and you can then transfer the "pre-cleared" supernatant to a new tube for the actual pull-down experiment.
-
Block the Beads: Before incubating with the lysate, it's crucial to block the beads to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Incubate the beads with a blocking buffer (e.g., 1-5% BSA in your wash buffer) for 30-60 minutes at room temperature.
A troubleshooting decision tree for non-specific binding is provided below.
Q3: My target protein is pulled down, but so are many other contaminating proteins. How can I increase the specificity of my washes?
The composition of your wash buffer is critical for reducing non-specific binding while preserving true interactions. If your current wash conditions are too gentle, consider the following modifications to increase stringency:
-
Increase Salt Concentration: High salt concentrations can disrupt weak, non-specific ionic interactions. You can try increasing the NaCl concentration in your wash buffer, for example, up to 500 mM.
-
Add Non-ionic Detergents: Detergents like Tween-20 or Triton X-100 can help to reduce non-specific hydrophobic interactions. Start with a low concentration (e.g., 0.1%) and optimize as needed.
-
Vary the pH: The pH of the wash buffer can influence protein interactions. Experimenting with slight variations in pH may help to dissociate non-specific binders.
-
Perform Additional Washes: Increasing the number of wash steps (e.g., from 3 to 5) can also help to reduce background.
Q4: I see several strong bands in my "no-biotin-azide" control lane. What could be causing this?
This suggests that endogenously biotinylated proteins are being pulled down by the streptavidin beads. To address this:
-
Block Endogenous Biotin: Before performing the pull-down, you can block the endogenous biotin in your sample. This involves a two-step process: first, incubate your sample with an excess of free streptavidin to bind to all endogenous biotin. Second, add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin you just added.
Quantitative Data Summary
For successful pull-down assays, optimizing the concentration of various reagents is crucial. The following tables provide recommended starting concentrations and ranges for key components.
Table 1: Recommended Concentrations for Blocking Agents
| Blocking Agent | Starting Concentration | Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 0.1% - 5% (w/v) | Use biotin-free BSA to avoid interference. |
| Casein | 1% (w/v) | 1% - 3% (w/v) | Can be effective but may interfere with some biotin-binding assays; test for compatibility. |
| Non-fat Dry Milk | 5% (w/v) | 3% - 5% (w/v) | Should be limited to the initial blocking step due to residual biotin. |
Table 2: Recommended Concentrations for Wash Buffer Additives
| Additive | Starting Concentration | Concentration Range | Purpose |
| Sodium Chloride (NaCl) | 150 mM | 150 mM - 500 mM | Reduces ionic interactions. |
| Tween-20 | 0.1% (v/v) | 0.05% - 0.5% (v/v) | Non-ionic detergent to reduce hydrophobic interactions. |
| Triton X-100 | 0.1% (v/v) | 0.1% - 0.5% (v/v) | Non-ionic detergent to reduce hydrophobic interactions. |
| Imidazole | 20 mM | 10 mM - 50 mM | Can help reduce non-specific binding to some bead matrices. |
Experimental Protocols
Protocol 1: Pre-clearing the Cell Lysate
This procedure is performed before the addition of the biotinylated probe to the lysate.
-
Prepare Beads: Resuspend the streptavidin bead slurry by gentle vortexing. Transfer the required volume of beads for pre-clearing (e.g., 20-30 µL of slurry per 1 mg of lysate) to a clean microcentrifuge tube.
-
Wash Beads: Wash the beads twice with your lysis buffer to remove any storage solution. To do this, add 500 µL of lysis buffer, gently mix, pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads), and discard the supernatant.
-
Incubate Lysate with Beads: Add your cell lysate to the washed beads.
-
Rotate: Incubate the tube on a rotator or orbital shaker for 1-2 hours at 4°C.
-
Separate Beads: Pellet the beads as described in step 2.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. This lysate is now ready for your pull-down experiment.
Protocol 2: Stringent Washing Procedure
This procedure is performed after incubating the lysate with the biotinylated probe and capturing the complexes with streptavidin beads.
-
Initial Wash: Pellet the beads and discard the lysate supernatant. Add 1 mL of your base Wash Buffer (e.g., TBS + 150 mM NaCl + 0.1% Tween-20). Resuspend the beads fully and rotate for 5 minutes at 4°C.
-
High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% Tween-20). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.
-
Detergent Wash: Pellet the beads. Add 1 mL of a wash buffer with a different or higher concentration of detergent if needed. Resuspend and rotate for 5 minutes.
-
Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.
-
Elution: Proceed to your elution protocol.
Visualizations
Caption: Workflow for a this compound pull-down assay.
Caption: Troubleshooting decision tree for non-specific binding.
References
How to improve low labeling efficiency with Biotin-C5-Azide
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments using Biotin-C5-Azide and improve low labeling efficiency.
Troubleshooting Guide: Enhancing Low Labeling Efficiency
Low or inconsistent labeling efficiency is a common challenge in biotinylation experiments. This guide provides a structured approach to identifying and resolving the root causes of suboptimal results.
Issue 1: Low or No Biotin Labeling Detected
If you observe a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Reagent Quality and Storage | |
| Degraded this compound | This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid storing aqueous solutions of the reagent.[1] |
| Inactive Copper Catalyst or Reducing Agent | Prepare fresh stock solutions of copper sulfate (CuSO₄) and the reducing agent (e.g., sodium ascorbate) for each experiment.[2] Sodium ascorbate solutions are particularly prone to oxidation. |
| Suboptimal Reaction Conditions | |
| Incorrect pH | The optimal pH for copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically between 4 and 12.[3] For labeling of biomolecules in aqueous buffers, a pH range of 7.2 to 8.5 is often recommended. |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines, such as Tris, as they can compete with the azide-alkyne reaction. Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are generally compatible choices. |
| Insufficient Incubation Time | While some protocols suggest incubation for as little as 30 minutes, an overnight incubation at room temperature may be necessary for complete reaction. |
| Low Reaction Temperature | Most labeling reactions are performed at room temperature. If efficiency remains low, a slightly elevated temperature (e.g., 37°C) may be tested, provided the target molecule is stable. |
| Incorrect Reagent Concentrations and Ratios | |
| Suboptimal Reagent Concentrations | The final concentration of this compound and the alkyne-modified molecule may need to be optimized. For cell lysate labeling, a final concentration of Biotin-Azide between 5 µM and 50 µM is a good starting point. |
| Incorrect Ratio of Reactants | Ensure an appropriate molar excess of one of the reactants, typically the smaller molecule (this compound), to drive the reaction to completion. |
| Inefficient Copper Catalysis | The ratio of copper to a stabilizing ligand (e.g., THPTA) is critical. A 1:5 ratio of CuSO₄ to THPTA is often recommended to protect cells from oxidative damage. The concentration of the reducing agent, sodium ascorbate, should be significantly higher than that of CuSO₄. |
| Issues with the Target Molecule | |
| Low Incorporation of Alkyne Handle | If labeling metabolically, ensure efficient incorporation of the alkyne-containing precursor. Optimize the concentration of the alkyne analog and the incubation time. |
| Steric Hindrance | The alkyne group on the target molecule may be in a sterically hindered position, preventing efficient reaction with the biotin-azide. Consider engineering a more accessible alkyne handle if possible. |
Issue 2: High Background or Non-Specific Labeling
High background can obscure specific signals and lead to false-positive results. The following table outlines strategies to minimize non-specific labeling.
| Potential Cause | Recommended Solution |
| Inefficient Removal of Unreacted Biotin | After the labeling reaction, it is crucial to remove all free this compound. Use size-exclusion chromatography, dialysis, or spin columns for efficient cleanup. |
| Non-specific Binding to Surfaces | Block non-specific binding sites on blotting membranes or microplates with an appropriate blocking agent (e.g., bovine serum albumin or non-fat dry milk). |
| Endogenous Biotin | Some biological samples contain endogenous biotinylated proteins, which can lead to high background. Include a control sample that has not been treated with this compound to assess the level of endogenous biotin. |
| Precipitation of Reagents | If precipitation of the azide reagent is observed, gently heat the reaction mixture to 80°C for a few minutes and vortex to redissolve. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of labeling with this compound?
A1: this compound is a reagent used in "click chemistry," a type of bioorthogonal ligation. It contains an azide group that reacts specifically and efficiently with an alkyne group on a target molecule. This reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the biotin to the target.
Q2: What are the key components of a typical CuAAC reaction for biotinylation?
A2: A standard CuAAC reaction mixture includes:
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This compound: The source of the biotin tag with a reactive azide group.
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Alkyne-modified target molecule: The protein, nucleic acid, or other molecule of interest containing a terminal alkyne.
-
Copper(II) sulfate (CuSO₄): The source of the copper catalyst.
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A reducing agent (e.g., sodium ascorbate): To reduce Cu(II) to the active Cu(I) state.
-
A copper(I)-stabilizing ligand (e.g., THPTA): To enhance reaction efficiency and protect biomolecules from oxidative damage.
Q3: Can I perform biotin-azide labeling on live cells?
A3: Yes, labeling on live cells is possible, but the cytotoxicity of the copper catalyst is a concern. To minimize cell damage, it is crucial to use a copper-chelating ligand like THPTA, which has been shown to protect cells from oxidative stress. Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC) can be used, which is a copper-free click chemistry method.
Q4: How can I quantify the efficiency of my biotinylation reaction?
A4: The efficiency of biotinylation can be assessed using several methods:
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Western Blotting: After labeling, proteins can be separated by SDS-PAGE, transferred to a membrane, and probed with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore. The intensity of the resulting band provides a semi-quantitative measure of biotinylation.
-
Flow Cytometry: For cell-surface labeling, the fluorescence intensity of cells labeled with a fluorescently tagged streptavidin can be quantified by flow cytometry.
-
Mass Spectrometry: For precise identification of biotinylation sites and quantification, mass spectrometry-based approaches can be employed.
Experimental Protocols
Protocol 1: General Protocol for Labeling Alkyne-Modified Proteins in Cell Lysate
This protocol provides a starting point for labeling alkyne-modified proteins in a cell lysate with this compound. Optimization may be required depending on the specific protein and experimental setup.
-
Prepare the Cell Lysate: Lyse cells containing the alkyne-modified protein of interest in a suitable lysis buffer without primary amines. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use.
-
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the following reagents in the specified order:
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS buffer
-
4 µL of 1 mM this compound (final concentration: 20 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
10 µL of 300 mM sodium ascorbate solution to initiate the reaction
-
-
Incubate: Vortex the reaction mixture briefly and incubate at room temperature for 30 minutes to 1 hour, protected from light. For potentially difficult conjugations, the incubation time can be extended.
-
Remove Excess Biotin: Purify the biotinylated proteins from unreacted this compound and other reaction components using a desalting column or by protein precipitation.
-
Analysis: The labeled proteins are now ready for downstream applications such as enrichment with streptavidin beads, western blotting, or mass spectrometry analysis.
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
References
Optimizing Biotin-C5-Azide reaction conditions for specific applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-C5-Azide for various bioconjugation applications. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a biotinylation reagent that contains a biotin moiety linked to an azide group via a 5-carbon spacer.[1] It is primarily used in "click chemistry" reactions, specifically the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] These reactions allow for the covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, with biotin for subsequent detection, purification, or visualization.[3][4]
Q2: What is the difference between CuAAC and SPAAC reactions for this compound?
A2: The main difference lies in the requirement of a copper catalyst.
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CuAAC requires a Cu(I) catalyst to promote the reaction between the azide of this compound and a terminal alkyne. This reaction is generally very fast and efficient.
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SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the reaction forward without the need for a catalyst, making it ideal for applications in living cells where copper toxicity is a concern.
Q3: What is the role of the C5 linker in this compound?
A3: The 5-carbon (C5) linker serves as a spacer between the biotin and the azide functional group. This spacer helps to minimize steric hindrance, which can be crucial for the efficient binding of the biotin moiety to streptavidin or avidin after the click reaction. Longer linkers, such as PEG linkers, can further reduce steric hindrance and improve the accessibility of the biotin for binding.
Q4: How should this compound be stored?
A4: this compound should be stored at -20°C to ensure its stability.
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in organic solvents such as DMSO, DMF, and acetonitrile. For aqueous reactions, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction buffer.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Q: I am observing low or no biotinylation of my alkyne-labeled protein. What could be the cause?
A: Low or no product yield in a CuAAC reaction can stem from several factors:
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Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.
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Solution: Always use freshly prepared sodium ascorbate solution as a reducing agent to maintain the copper in the Cu(I) state. Degassing the reaction buffer by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst can also help.
-
-
Poorly Reactive Alkyne or Azide: The accessibility of the alkyne on your biomolecule or the quality of the this compound can affect the reaction efficiency.
-
Solution: Ensure your alkyne-labeled protein is properly folded and the alkyne is accessible. Use high-purity this compound. Consider increasing the concentration of the biotin-azide.
-
-
Inhibitory Buffer Components: Certain buffer components can interfere with the CuAAC reaction.
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Solution: Avoid using buffers containing chelating agents like EDTA or high concentrations of Tris, which can sequester the copper catalyst. Phosphate-buffered saline (PBS) is a commonly used buffer for CuAAC reactions.
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Q: I am seeing high background or non-specific labeling in my negative controls. How can I reduce this?
A: High background can be caused by non-specific binding of the biotin-azide or the copper catalyst.
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Excess Reagents: Too much biotin-azide or copper can lead to non-specific interactions.
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Solution: Optimize the concentrations of your reagents. Titrate the amount of this compound and the copper catalyst to find the optimal balance between labeling efficiency and background.
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Insufficient Washing: Inadequate washing after the reaction can leave behind unbound reagents.
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Solution: Increase the number and stringency of your washing steps after the click reaction. The use of detergents like Tween-20 in the wash buffers can help reduce non-specific binding.
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Copper-Mediated Protein Aggregation: High concentrations of copper can sometimes cause protein aggregation, leading to non-specific signals.
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Solution: Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) and prevent aggregation. These ligands can also enhance the reaction rate.
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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Q: My SPAAC reaction is very slow or the labeling efficiency is low. How can I improve it?
A: While SPAAC is advantageous for being copper-free, its reaction kinetics can be slower than CuAAC.
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Choice of Cyclooctyne: The reactivity of the cyclooctyne has a significant impact on the reaction rate.
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Solution: Different cyclooctynes have different reaction kinetics. For example, DIBO and DBCO are known to have faster reaction rates than BCN. Refer to the quantitative data tables below to select a more reactive cyclooctyne for your application.
-
-
Steric Hindrance: The accessibility of the azide and the cyclooctyne can affect the reaction rate.
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Solution: Ensure that the azide on your this compound and the cyclooctyne on your biomolecule are not sterically hindered. The C5 linker on the biotin-azide helps to mitigate this, but the local environment of the reacting groups on the biomolecule is also important.
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-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete labeling.
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Solution: Increase the incubation time of the reaction. While most SPAAC reactions are performed at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate, provided your biomolecule is stable at that temperature.
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Q: I am observing off-target labeling with my cyclooctyne reagent. Why is this happening?
A: Some cyclooctynes can exhibit reactivity towards other functional groups, particularly thiols.
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Side Reactions with Thiols: Certain cyclooctynes can react with free thiols, such as those from cysteine residues in proteins.
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Solution: If you suspect thiol-yne side reactions, you can block the free thiols on your biomolecule with a reagent like N-ethylmaleimide (NEM) before performing the SPAAC reaction. Alternatively, choosing a different cyclooctyne with lower thiol reactivity might be necessary.
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Quantitative Data
Table 1: Comparison of Copper (I) Ligands for CuAAC Reactions
| Ligand | Relative Reactivity/Efficiency | Key Characteristics | Recommended Applications |
| THPTA | Good | Highly water-soluble, protects against air oxidation. | General bioconjugation in aqueous buffers. |
| TBTA | Moderate | Poorly soluble in water, often requires co-solvents like DMSO. | Applications where organic co-solvents are tolerated. |
| BTTAA | High | Good water solubility and promotes high reaction efficiency. | Cell surface labeling and in vitro bioconjugation. |
| BTTES | High | Good balance of reactivity and solubility. | Live cell labeling and in vivo applications. |
Data synthesized from multiple sources indicating relative performance under various conditions.
Table 2: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| BCN | ~0.002 - 0.004 | Good stability, moderate reactivity. |
| DIBO | ~0.08 - 0.1 | Fast reaction kinetics. |
| DBCO (DIBAC) | ~0.1 - 0.3 | Very fast reaction kinetics, widely used. |
| BARAC | >1.0 | Extremely fast reaction kinetics. |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature. The values presented are approximate and for comparative purposes. Data is based on reactions with benzyl azide, and kinetics with this compound are expected to be in a similar range.
Experimental Protocols
Protocol 1: General Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a starting point for the biotinylation of a protein containing a terminal alkyne using this compound.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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This compound
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DMSO (anhydrous)
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Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
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THPTA stock solution (e.g., 100 mM in water)
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Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)
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Microcentrifuge tubes
Procedure:
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Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the protein solution: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in your chosen reaction buffer.
-
Add this compound: Add the this compound stock solution to the protein solution to a final concentration of 100-200 µM. Mix gently.
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Add the copper/ligand premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. For a final reaction volume of 100 µL, add 2 µL of 50 mM CuSO₄ and 4 µL of 100 mM THPTA to achieve a final concentration of 1 mM CuSO₄ and 4 mM THPTA. Add this premix to the protein/azide mixture. Mix gently.
-
Initiate the reaction: Add freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM. Mix gently but thoroughly.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess reagents by methods such as dialysis, size-exclusion chromatography (e.g., spin columns), or protein precipitation.
Protocol 2: General Protocol for SPAAC Labeling of Azide-Modified Cell Surface Glycans
This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups, using a DBCO-functionalized biotin.
Materials:
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Cells with azide-modified surface glycans
-
Biotin-DBCO
-
DMSO (anhydrous)
-
Cell culture medium or PBS
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Flow cytometer or fluorescence microscope
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Fluorescently labeled streptavidin
Procedure:
-
Prepare a stock solution of Biotin-DBCO: Dissolve Biotin-DBCO in DMSO to a concentration of 10 mM.
-
Prepare the cells: Harvest the cells and wash them with PBS or serum-free medium to remove any residual media components. Resuspend the cells at a suitable density (e.g., 1 x 10⁶ cells/mL).
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Add Biotin-DBCO: Add the Biotin-DBCO stock solution to the cell suspension to a final concentration of 25-100 µM. The optimal concentration should be determined empirically.
-
Incubate: Incubate the cells at 37°C for 30-60 minutes in a cell culture incubator.
-
Wash the cells: Pellet the cells by centrifugation and wash them two to three times with PBS to remove any unreacted Biotin-DBCO.
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Detection: The biotinylated cells can now be detected. For flow cytometry or fluorescence microscopy, resuspend the cells in a buffer containing a fluorescently labeled streptavidin conjugate and incubate according to the manufacturer's instructions.
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Analysis: After incubation with the streptavidin conjugate, wash the cells again to remove any unbound conjugate and proceed with your analysis (e.g., flow cytometry, imaging).
Visualizations
Caption: Workflow for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
Addressing Biotin-C5-Azide solubility issues in experimental protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Biotin-C5-Azide, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a biotinylation reagent that contains a terminal azide group. This azide functionality allows it to be conjugated to other molecules containing a compatible reactive group, primarily through two types of bioorthogonal reactions:
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Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): The azide group reacts with a terminal alkyne to form a stable triazole linkage. This is a highly efficient and specific reaction widely used for labeling proteins, nucleic acids, and other biomolecules.
-
Staudinger Ligation: The azide reacts with a phosphine-containing molecule to form an amide bond. This is another powerful method for bioconjugation, particularly in environments where copper catalysts may be cytotoxic.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
A2: this compound has very low solubility in aqueous buffers alone. The recommended procedure is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer of choice to the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q3: What is the recommended storage condition for this compound and its solutions?
A3:
-
Solid Form: Store the solid this compound at -20°C, protected from light. Under these conditions, it is stable for at least four years.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -20°C, the stock solution should be used within one month. For storage at -80°C, it can be kept for up to six months.
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Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day, as its stability is reduced.[1]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: Yes, besides DMSO, other polar aprotic organic solvents such as N,N-dimethylformamide (DMF) can also be used to prepare stock solutions. Some protocols also mention the use of methanol (MeOH). However, DMSO is the most commonly recommended and well-characterized solvent for this purpose. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological sample to that solvent.
Troubleshooting Guide
Issue 1: Precipitation occurs when I add the this compound stock solution to my aqueous buffer.
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Possible Cause 1: Concentration of this compound is too high.
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Solution: Try diluting your DMSO stock solution further before adding it to the aqueous buffer. Alternatively, decrease the final concentration of this compound in your reaction mixture.
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-
Possible Cause 2: Insufficient mixing.
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Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
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-
Possible Cause 3: Temperature.
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Solution: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. Sonication in an ultrasonic bath for a short period can also help to dissolve small precipitates.
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Issue 2: My click chemistry reaction is not working efficiently.
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Possible Cause 1: Inactive catalyst.
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Solution: Ensure that your copper(I) source is fresh and has not been oxidized to copper(II). Prepare the copper sulfate and reducing agent (e.g., sodium ascorbate) solutions fresh before each experiment.
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-
Possible Cause 2: Low concentration of reactants.
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Solution: Optimize the concentrations of your alkyne-containing molecule and this compound. Ensure that the recommended stoichiometry is being used.
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-
Possible Cause 3: Presence of chelating agents.
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Solution: Buffers containing chelating agents like EDTA can sequester the copper catalyst, inhibiting the reaction. If possible, perform the reaction in a buffer without these agents or use a copper ligand like THPTA to protect the catalyst.
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Issue 3: I am observing high background or non-specific labeling in my experiments.
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Possible Cause 1: Excess of biotinylation reagent.
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Solution: Reduce the concentration of this compound used in the reaction. Titrate the reagent to find the optimal concentration that gives a good signal-to-noise ratio.
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-
Possible Cause 2: Hydrophobic interactions.
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Solution: The biotin and the C5 linker can sometimes lead to non-specific binding to proteins. Ensure adequate washing steps after the labeling reaction. Including a non-ionic detergent like Tween-20 in your wash buffers can help to reduce this background.
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Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (391.63 mM) | Ultrasonic assistance may be required. Use of hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO.[2] |
| DMSO | ~5 mg/mL | - |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in DMSO and then diluting with PBS.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.79 mM) | Results in a clear solution. Saturation is unknown.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.79 mM) | Results in a clear solution. Saturation is unknown.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.79 mM) | Results in a clear solution. |
| Aqueous Buffers | Sparingly soluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Bring the vial of solid this compound to room temperature before opening.
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Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
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Vortex the vial thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Biotinylation of an Alkyne-Modified Protein using Click Chemistry
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Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
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Your alkyne-modified protein in a compatible buffer (e.g., PBS).
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This compound stock solution (to a final concentration of 100-200 µM).
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Freshly prepared 50 mM copper(II) sulfate solution (to a final concentration of 1 mM).
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Freshly prepared 100 mM THPTA solution (to a final concentration of 1 mM).
-
-
Initiate the Reaction: Add freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.
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Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
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Quench the Reaction (Optional): The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.
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Purification: Remove excess unreacted this compound and catalyst components by a suitable method such as dialysis, size-exclusion chromatography, or protein precipitation.
Protocol 3: Biotinylation of a Phosphine-Modified Biomolecule via Staudinger Ligation
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Prepare the Biomolecule: Dissolve your phosphine-modified biomolecule (e.g., a protein or peptide) in a suitable reaction buffer (e.g., a mixture of THF and water).
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Add this compound: Add the this compound stock solution to the reaction mixture. A 1.5 to 2-fold molar excess of the azide over the phosphine is typically recommended.
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Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical method such as LC-MS or SDS-PAGE.
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Purification: Purify the biotinylated product from unreacted starting materials using a method appropriate for your biomolecule, such as HPLC or affinity chromatography.
Mandatory Visualizations
References
Technical Support Center: Minimizing Background Signal in Biotin-C5-Azide Based Assays
Welcome to the technical support center for Biotin-C5-Azide based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize background signal and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in assays using this compound?
High background signal in this compound assays can originate from several sources:
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Non-specific binding of streptavidin or avidin conjugates: The streptavidin or avidin protein used for detection can bind non-specifically to the solid phase (e.g., membrane, plate) or other proteins in your sample.[1][2]
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Endogenous biotin: Many tissues and cells, particularly liver and kidney, contain endogenous biotin-containing enzymes that will be detected by streptavidin/avidin conjugates, leading to a high background signal.[3]
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Inefficient or non-specific click chemistry reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may not be optimal, leading to side reactions or unreacted this compound that can contribute to background.[4] Excess free Biotin-azide can be a cause of non-specific labeling.
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Insufficient blocking: Inadequate blocking of non-specific binding sites on membranes, beads, or tissue samples is a common cause of high background.
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Inadequate washing: Failure to sufficiently wash away unbound reagents, such as excess this compound, streptavidin conjugates, or detection substrates, will result in elevated background.
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Endogenous enzyme activity: If you are using an enzyme-based detection system (e.g., Horseradish Peroxidase - HRP, or Alkaline Phosphatase - AP), endogenous enzyme activity within your sample can lead to a false positive signal.
Q2: Which blocking agent is best for my this compound based assay?
The choice of blocking agent is critical for minimizing background and depends on the specific assay format.
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Bovine Serum Albumin (BSA): A commonly used blocking agent, particularly effective at covering hydrophobic regions on surfaces like streptavidin-coated beads. Typical concentrations range from 1% to 5% in a buffer like PBS or Tris. For Western blots, 0.1%–2.0% BSA fraction V is a good substitute for fetal bovine serum (FBS) or milk, which can contain interfering biotin.
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Casein or Non-fat Dry Milk: These are effective blocking agents, especially for immunoassays and Western blotting. However, they should be used with caution as they can contain residual biotin that may interfere with the assay. It's recommended to limit their use to the initial blocking step in Western blots.
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Normal Serum: Using normal serum from the same species as the secondary antibody is recommended for blocking in immunohistochemistry (IHC).
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Synthetic Polymers: For some applications, synthetic blocking agents can offer a biotin-free alternative to protein-based blockers.
Q3: How can I block endogenous biotin in my samples?
Blocking endogenous biotin is crucial, especially when working with tissues known to have high levels of it, such as liver and kidney. A two-step procedure is typically used:
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Saturate endogenous biotin: Incubate the sample with an excess of unlabeled streptavidin or avidin. This will bind to all the endogenous biotin present.
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Block excess biotin-binding sites: Incubate the sample with free biotin. This will saturate the remaining biotin-binding sites on the streptavidin/avidin molecules added in the first step, preventing them from binding to your biotinylated probe.
Commercially available avidin/biotin blocking kits provide a convenient solution for this procedure.
Q4: How can I optimize the click chemistry reaction to minimize background?
An optimized click reaction is essential for specific labeling and low background. Here are some key considerations:
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Reagent Ratios: The ratio of reagents is critical. It is important to avoid a large excess of free this compound. The ratio of the copper catalyst to the stabilizing ligand is also important, with a 5:1 ligand to copper ratio often recommended.
-
Fresh Reagents: The reducing agent, typically sodium ascorbate, readily oxidizes in solution and should be prepared fresh for each experiment to ensure the activity of the Cu(I) catalyst.
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Oxygen-free Environment: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen. Degassing solutions can help to minimize this.
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Ligand Choice: The use of a copper-stabilizing ligand, such as THPTA or BTTAA, is crucial for protecting the Cu(I) state and improving reaction efficiency, especially in aqueous buffers.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound based assays.
Issue 1: High Background Signal Across the Entire Blot/Plate/Sample
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time with the blocking buffer (e.g., to 1-2 hours at room temperature or overnight at 4°C). Consider changing your blocking agent (see FAQ Q2). For Western blots, using 1-5% BSA is a good starting point. |
| Inadequate Washing | Increase the number and duration of wash steps after each incubation. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS or TBS). |
| Non-specific Binding of Streptavidin-HRP/AP | Optimize the concentration of the streptavidin conjugate; a higher than necessary concentration can lead to increased background. Consider adding a blocking agent like BSA to the streptavidin conjugate solution. |
| Endogenous Biotin | Perform an endogenous biotin blocking step before adding your this compound probe. This is especially critical for tissue samples. |
| Excess this compound | Ensure that unreacted this compound is thoroughly washed away after the click reaction and before the addition of the streptavidin conjugate. |
Issue 2: Non-specific Bands or Spots in Western Blots or Dot Blots
| Possible Cause | Recommended Solution |
| Non-specific Labeling during Click Reaction | Optimize the click chemistry reaction conditions. Titrate the concentration of this compound to find the lowest effective concentration. Ensure the correct ratios of copper, ligand, and reducing agent are used. |
| Contaminating Proteins in the Sample | Ensure proper sample preparation and lysis to minimize protein aggregation and contamination. |
| Cross-reactivity of Antibodies (if applicable) | If using an antibody-based detection system downstream of the biotin label, run a control without the primary antibody to check for non-specific binding of the secondary antibody. |
| High Concentration of Streptavidin Conjugate | Dilute the streptavidin-HRP or -AP conjugate further. A common starting dilution is 1:5000, but this may need to be optimized. |
Issue 3: Low or No Signal
| Possible Cause | Recommended Solution |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh and of high quality, especially the sodium ascorbate. Optimize the concentrations of all reaction components. Consider performing the reaction under denaturing conditions if the alkyne group is not accessible. |
| Degraded this compound | Use a fresh stock of this compound. Store it according to the manufacturer's instructions. |
| Insufficient Amount of Labeled Target | Increase the amount of alkyne-labeled protein or biomolecule in the reaction. |
| Over-blocking | While blocking is crucial, excessive blocking can sometimes mask the target. If you suspect this, try reducing the blocking time or the concentration of the blocking agent. |
| Inactive Streptavidin Conjugate | Ensure the streptavidin-HRP or -AP conjugate is stored correctly and has not expired. Test its activity with a known biotinylated control. |
Data Presentation
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Typical Concentration | Application Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Generally a good choice for most applications. Low in endogenous biotin. |
| Non-fat Dry Milk | 3% - 5% (w/v) | Cost-effective for Western blotting, but may contain endogenous biotin. Best for the initial blocking step. |
| Casein | 1% - 3% (w/v) | Effective for immunoassays, but can also contain endogenous biotin. |
| Normal Serum | 5% - 10% (v/v) | Recommended for IHC; use serum from the species the secondary antibody was raised in. |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Detection
This protocol provides a general outline for a typical experiment involving the labeling of an alkyne-containing protein with this compound followed by detection.
-
Sample Preparation: Prepare your alkyne-labeled protein sample (e.g., cell lysate, purified protein).
-
Click Reaction: a. To your sample, add the this compound to the desired final concentration. b. Add the copper (II) sulfate (CuSO₄) solution. c. Add the copper-stabilizing ligand (e.g., THPTA). d. Initiate the reaction by adding freshly prepared reducing agent (e.g., sodium ascorbate). e. Incubate at room temperature for 1-2 hours, protected from light.
-
Removal of Excess Reagents: Remove unreacted this compound and click chemistry reagents. This can be done by protein precipitation (e.g., with acetone or TCA), dialysis, or using spin desalting columns.
-
Blocking: Block the membrane (for Western blot) or plate (for ELISA) with an appropriate blocking buffer for at least 1 hour at room temperature.
-
Streptavidin Conjugate Incubation: Incubate with an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane or plate extensively with a wash buffer (e.g., PBS-T or TBS-T) to remove unbound streptavidin conjugate.
-
Detection: Add the appropriate substrate for the enzyme conjugate (e.g., ECL for HRP) and detect the signal.
Protocol 2: Endogenous Biotin Blocking
This protocol is for blocking endogenous biotin in tissue sections or cell preparations.
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with normal serum or BSA).
-
Avidin/Streptavidin Incubation: Incubate the sample with a solution of unlabeled avidin or streptavidin (e.g., 0.1 mg/mL in wash buffer) for 15-30 minutes at room temperature.
-
Washing: Wash the sample thoroughly three times with wash buffer.
-
Free Biotin Incubation: Incubate the sample with a solution of free biotin (e.g., 0.5 mg/mL in wash buffer) for 30-60 minutes at room temperature.
-
Washing: Wash the sample thoroughly three times with wash buffer.
-
Proceed with Assay: You can now proceed with the addition of your biotinylated probe.
Visualizations
Caption: General workflow for a this compound based assay.
Caption: Decision tree for troubleshooting high background signals.
Caption: Mechanism of endogenous biotin blocking.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. US6096508A - Method of reducing background in biotin-based assays - Google Patents [patents.google.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Precipitation During Biotin-C5-Azide Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein precipitation during Biotin-C5-Azide labeling experiments.
Troubleshooting Guide
Protein precipitation during or after labeling with this compound is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving the root causes of precipitation.
Issue: Protein Precipitates Immediately Upon Addition of this compound
| Possible Cause | Recommended Solution |
| Localized High Concentration of this compound: The reagent, especially when dissolved in DMSO, can cause the protein to precipitate upon direct addition. | 1. Add the this compound stock solution dropwise to the protein solution while gently vortexing. 2. Prepare a working solution of this compound by diluting the DMSO stock in a compatible aqueous buffer immediately before use.[1] |
| Poor Solubility of this compound: The reagent has limited solubility in aqueous buffers.[1] | 1. Ensure the final concentration of DMSO in the reaction mixture is compatible with your protein's stability (typically ≤5-10% v/v). 2. If precipitation of the reagent itself is observed, consider gentle warming or sonication to aid dissolution before adding it to the protein solution.[2] |
Issue: Protein Precipitates During the Incubation Step
| Possible Cause | Recommended Solution |
| Over-modification of the Protein: Excessive labeling of surface lysines or other reactive residues can alter the protein's isoelectric point and increase hydrophobicity, leading to aggregation.[3] | 1. Reduce the molar excess of this compound. Start with a lower ratio (e.g., 5-10 fold molar excess) and optimize. 2. Decrease the incubation time or perform the reaction at a lower temperature (e.g., 4°C for a longer duration). |
| Suboptimal Buffer Conditions: Incorrect pH or the presence of incompatible buffer components can destabilize the protein. | 1. Ensure the buffer pH is within the optimal range for your protein's stability and the labeling reaction (typically pH 7.2-8.5). 2. Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the protein for reaction with NHS esters (if applicable to the specific this compound conjugate). Use buffers like PBS or HEPES. |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[4] | 1. Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). 2. If a high final concentration is required, consider concentrating the protein after the labeling and purification steps. |
| Influence of the Azide Group: The azide moiety can potentially interact with hydrophobic patches on the protein surface, promoting aggregation. | 1. Include additives in the buffer that can help stabilize the protein, such as non-ionic detergents (e.g., 0.01% Tween-20), glycerol (5-10%), or arginine (50-100 mM). |
Issue: Protein Precipitates After the Labeling Reaction (e.g., During Purification or Storage)
| Possible Cause | Recommended Solution |
| Removal of Stabilizing Agents: If the labeling buffer contained stabilizers, their removal during purification can lead to precipitation. | 1. Include a suitable stabilizer in the purification and final storage buffers. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce protein aggregation. | 1. Aliquot the biotinylated protein into single-use volumes before freezing. 2. Add a cryoprotectant like glycerol (10-50%) to the storage buffer. |
| Inappropriate Storage Buffer: The final buffer composition may not be optimal for the long-term stability of the biotinylated protein. | 1. Screen different storage buffers for optimal long-term stability. Consider factors like pH, ionic strength, and the presence of stabilizers. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve and handle this compound?
A1: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent like DMSO to create a stock solution (e.g., 5-100 mg/mL). This stock solution should be stored at -20°C. For the labeling reaction, the DMSO stock should be added to the protein solution in a way that minimizes local high concentrations, and the final DMSO concentration should be kept low (ideally ≤5% v/v) to avoid protein denaturation.
Q2: What is the optimal molar ratio of this compound to my protein?
A2: The optimal molar ratio is protein-dependent and needs to be determined empirically. Over-labeling is a primary cause of precipitation. As a starting point, you can refer to the following general guidelines for amine-reactive biotinylation reagents:
| Protein Concentration | Recommended Molar Excess of Biotin Reagent |
| 2-10 mg/mL | ≥ 12-fold |
| ≤ 2 mg/mL | ≥ 20-fold |
For optimal labeling of an antibody (150 kDa), a molar substitution ratio (MSR) of 3-8 biotins per antibody is often targeted. It is advisable to perform a titration experiment with varying molar ratios to find the best balance between labeling efficiency and protein solubility.
Q3: Can the azide group on this compound cause my protein to precipitate?
A3: Yes, it is possible. The azide group can be attracted to hydrophobic microenvironments on the protein surface, which could potentially lead to aggregation. Studies have also shown that the azide anion can affect protein aggregation under certain conditions. If you suspect this is an issue, consider adding stabilizing agents to your buffer, such as non-ionic detergents or arginine.
Q4: My protein is known to be unstable. Are there any general tips to prevent precipitation during labeling?
A4: Absolutely. Here are some general strategies to maintain protein stability:
-
Work at a lower temperature: Performing the labeling reaction at 4°C for a longer duration can help maintain protein integrity.
-
Optimize buffer composition: Ensure the pH, ionic strength, and buffer components are optimal for your specific protein.
-
Include stabilizers: Additives like glycerol, arginine, or non-ionic detergents can help prevent aggregation.
-
Handle with care: Avoid vigorous vortexing or other physical stresses that can denature the protein.
-
Minimize freeze-thaw cycles: Aliquot your protein and reagents to avoid repeated temperature changes.
Q5: How can I remove excess, unreacted this compound after the labeling reaction?
A5: Excess biotin reagent can be removed using several methods, including:
-
Size-exclusion chromatography (e.g., desalting columns): This is a quick and effective method for separating the labeled protein from smaller molecules.
-
Dialysis or buffer exchange: This is suitable for larger sample volumes.
-
Centrifugal spin filters: These are useful for concentrating the protein while simultaneously removing the excess reagent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly and, if necessary, use gentle warming or sonication to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: General Protocol for this compound Labeling of Proteins
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching (Optional): If using an NHS-ester activated this compound, the reaction can be quenched by adding a final concentration of 50 mM Tris or glycine.
-
Purification: Remove the excess, unreacted this compound using a desalting column, dialysis, or a spin filter. Exchange the labeled protein into a suitable storage buffer.
-
Characterization: Determine the degree of labeling and protein concentration using appropriate methods (e.g., HABA assay, mass spectrometry).
-
Storage: Store the biotinylated protein in aliquots at -20°C or -80°C. Consider adding a cryoprotectant.
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting logic for protein precipitation during labeling.
References
Best practices for storing and handling Biotin-C5-Azide solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Biotin-C5-Azide solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid this compound should be stored at -20°C in a dry place.[1][2][3][4] When stored correctly, it is stable for at least two to four years.[2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. Dimethylformamide (DMF) can also be used. For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in DMSO and then dilute it with the aqueous buffer of choice.
Q3: How should this compound stock solutions be stored?
A: Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution is generally stable for at least one month, and for up to six months when stored at -80°C.
Q4: How stable are aqueous solutions of this compound?
A: It is not recommended to store aqueous solutions of this compound for more than one day. For in vivo experiments, it is best to prepare the working solution freshly on the day of use.
Q5: What are the key applications of this compound?
A: this compound is a biotinylating reagent used in click chemistry. It contains an azide group that can react with alkyne-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups, and in Staudinger ligations with phosphine-containing compounds.
Storage and Stability of this compound
| Form | Recommended Storage Temperature | Recommended Solvent | Stability |
| Solid | -20°C | N/A | ≥ 2-4 years |
| Stock Solution | -20°C | DMSO, DMF | ≥ 1 month |
| Stock Solution | -80°C | DMSO, DMF | ≥ 6 months |
| Aqueous Working Solution | Prepared Freshly | Aqueous Buffer (after dilution from DMSO stock) | Not recommended for storage longer than one day |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex or sonicate the solution to ensure the this compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for the preparation of a this compound stock solution.
Troubleshooting Guide
Problem 1: this compound fails to dissolve completely in the solvent.
-
Possible Cause 1: The concentration is too high.
-
Solution: Check the solubility information for the specific product. For example, some suppliers state a solubility of 100 mg/mL in DMSO. Do not exceed the recommended concentration.
-
-
Possible Cause 2: The solvent is not appropriate or of poor quality.
-
Solution: Use anhydrous DMSO for preparing stock solutions. Ensure the solvent is not old or contaminated with water.
-
-
Possible Cause 3: Insufficient mixing.
-
Solution: Use ultrasonication to aid dissolution if vortexing is not sufficient.
-
Problem 2: Poor labeling efficiency in a click chemistry reaction.
-
Possible Cause 1: Degradation of the this compound stock solution.
-
Solution: Prepare a fresh stock solution from solid this compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Issues with the aqueous working solution.
-
Solution: Prepare the aqueous working solution fresh on the day of the experiment. Do not store aqueous solutions.
-
-
Possible Cause 3: Problems with other reaction components.
-
Solution: Ensure that the copper catalyst and reducing agent (if used) are fresh and active. Verify the integrity of the alkyne-containing molecule.
-
Caption: A decision tree for troubleshooting poor labeling efficiency.
References
Impact of copper catalyst choice on Biotin-C5-Azide reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving Biotin-C5-Azide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and what is it used for?
The this compound reaction is a copper(I)-catalyzed click chemistry reaction that forms a stable triazole linkage between this compound and an alkyne-containing molecule.[1] This highly efficient and specific reaction is widely used for biotinylating various molecules, such as proteins, nucleic acids, and other biomolecules, for subsequent detection, purification, or labeling studies.
Q2: What is the active copper catalyst in the this compound reaction?
The active catalyst is the copper(I) or Cu(I) ion.[2] This can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), or more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate.
Q3: Why is a ligand often used in the reaction?
Ligands play a crucial role in the this compound reaction by:
-
Stabilizing the Cu(I) catalyst: This prevents oxidation to the inactive Cu(II) state and disproportionation to Cu(0) and Cu(II).[3]
-
Accelerating the reaction rate: Ligands can significantly increase the efficiency of the cycloaddition.[3]
-
Protecting biomolecules: In bioconjugation, ligands can help prevent damage to sensitive biomolecules from reactive oxygen species that can be generated.[4]
Q4: Can this reaction be performed in aqueous solutions?
Yes, one of the major advantages of the copper-catalyzed click reaction is its ability to be performed in a variety of solvents, including aqueous buffers, making it highly suitable for bioconjugation applications.
Troubleshooting Guide
Problem: Low or no product yield.
This is one of the most common issues encountered during the this compound reaction. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Cu(I) catalyst is prone to oxidation. Prepare fresh solutions of the copper salt and reducing agent immediately before use. Ensure the reaction is protected from excessive oxygen exposure, especially if not using a reducing agent. |
| Poor Reagent Quality | Use high-purity this compound and alkyne. Azides can be sensitive to storage conditions; ensure they have been stored correctly. |
| Suboptimal Reaction Conditions | Optimize the reaction parameters, including temperature, pH, and solvent. While the reaction is robust, extreme conditions can affect efficiency. For bioconjugation, maintaining a physiological pH is often crucial. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants, catalyst, ligand, and reducing agent. A common starting point is a slight excess of the biotin-azide or alkyne, depending on which is the limiting reagent. |
| Ligand Issues | The choice and concentration of the ligand are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can hinder the reaction. A common ratio is 2:1 to 5:1 of ligand to copper. |
| Side Reactions | The homocoupling of the alkyne (Glaser coupling) can be a competing side reaction. This can sometimes be minimized by adjusting the catalyst and ligand concentrations. |
| Inhibited Reaction with Biomolecules | Certain functional groups on biomolecules (e.g., thiols) can chelate the copper catalyst, making it unavailable for the reaction. In such cases, increasing the concentration of the copper catalyst and ligand may be necessary. |
Below is a logical workflow for troubleshooting low-yield this compound reactions:
Data Presentation: Impact of Copper Catalyst Choice
The choice of copper source can influence the reaction efficiency, though for bioconjugation in aqueous media, the combination of a Cu(II) salt with a reducing agent and a suitable ligand is often the most practical approach.
Table 1: Comparison of Different Copper(I) Salts on Azide-Alkyne Cycloaddition Yield
| Copper Salt (10 mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| CuI | Water | 2 | 95 | |
| CuBr | Water | 2.5 | 90 | |
| CuCl | Water | 3 | 85 | |
| CuI | Toluene | 3 | 0 (41 with PPh₃) | |
| CuBr | Toluene | 3 | 0 | |
| CuCl | Toluene | 3 | 0 | |
| CuCN | Toluene | 3 | 0 (5 with PPh₃) |
Note: The data from different studies may not be directly comparable due to variations in substrates, ligands, and other reaction conditions.
Experimental Protocols
Below are detailed methodologies for performing the this compound reaction using two common copper catalyst systems.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄ with Sodium Ascorbate
This is a widely used protocol for bioconjugation in aqueous buffers.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
Ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration.
-
Add the this compound from a stock solution (e.g., in DMSO) to the reaction mixture. The final concentration of DMSO should ideally be kept low (<5%) to avoid negative impacts on biomolecule stability.
-
In a separate tube, prepare the catalyst premix by adding the required volume of the CuSO₄ stock solution to the ligand stock solution. Vortex briefly to mix.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE with streptavidin blot).
-
Once the reaction is complete, it can be quenched by the addition of a chelating agent like EDTA, or the product can be purified directly.
The following diagram illustrates the general experimental workflow for this protocol.
References
Validation & Comparative
A Head-to-Head Comparison: Biotin-C5-Azide vs. Biotin-PEG-Azide for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotin-azide reagents, which enable the attachment of biotin to alkyne-modified molecules via click chemistry, are indispensable tools in this endeavor. The choice of linker arm connecting the biotin and azide moieties—typically a simple alkyl chain or a polyethylene glycol (PEG) spacer—can significantly influence experimental outcomes. This guide provides an in-depth comparison of Biotin-C5-Azide and Biotin-PEG-Azide, offering experimental data and protocols to inform the selection of the optimal reagent for specific applications.
At the heart of this comparison lies the fundamental difference in the spacer arm: this compound employs a five-carbon alkyl chain, whereas Biotin-PEG-Azide incorporates a flexible, hydrophilic PEG linker. This structural variation has profound implications for the solubility, steric hindrance, and overall performance of the biotinylation reagent in various biochemical assays.
Key Performance Attributes and Physicochemical Properties
The inclusion of a PEG linker in Biotin-PEG-Azide confers several advantages over the shorter, more hydrophobic C5 alkyl chain of this compound. The PEG spacer enhances aqueous solubility, which is critical when working with sensitive biomolecules in physiological buffers.[1][2] Furthermore, the longer, flexible PEG chain helps to mitigate steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin, especially when the biotin is attached to a large or complex biomolecule.[3][4]
| Property | This compound | Biotin-PEG-Azide (e.g., PEG3) | Reference |
| Molecular Formula | C10H17N5OS | C18H32N6O5S | [5] |
| Molecular Weight | 255.34 g/mol | 444.55 g/mol | |
| Spacer Arm | Pentyl (C5 alkyl chain) | Polyethylene glycol (e.g., 3 units) | |
| Solubility in DMSO | ~100 mg/mL | ~10-100 mg/mL | |
| Solubility in Aqueous Buffers | Sparingly soluble | Soluble (e.g., 10 mg/mL in PBS) | |
| Hydrophilicity | Low | High | |
| Steric Hindrance | Potentially higher | Reduced |
Applications and Recommendations
The choice between this compound and Biotin-PEG-Azide is dictated by the specific requirements of the application.
-
This compound is a suitable and cost-effective option for biotinylating small, soluble molecules where steric hindrance is not a major concern. Its higher solubility in organic solvents may be advantageous in certain synthetic chemistry applications.
-
Biotin-PEG-Azide is the preferred reagent for most biological applications, particularly those involving large proteins, nucleic acids, or complex cellular systems. Its enhanced hydrophilicity and ability to reduce steric hindrance lead to improved labeling efficiency and more reliable downstream detection and purification. Applications that benefit from a PEG linker include:
-
Protein labeling and purification: The PEG spacer ensures that the biotin tag is accessible for binding to streptavidin-coated resins, even when attached to a protein within a complex.
-
Cellular imaging and flow cytometry: Increased solubility and reduced non-specific binding contribute to a better signal-to-noise ratio.
-
Drug delivery and targeting: The biocompatible PEG linker can improve the pharmacokinetic properties of biotinylated therapeutics.
-
Experimental Protocols
To facilitate a direct comparison of this compound and Biotin-PEG-Azide in a laboratory setting, the following protocols for a copper-catalyzed click chemistry (CuAAC) reaction and a subsequent streptavidin pull-down assay are provided.
Protocol 1: Comparative Biotinylation of an Alkyne-Modified Protein via CuAAC
This protocol describes the labeling of an alkyne-modified protein with this compound and Biotin-PEG-Azide in parallel.
Materials:
-
Alkyne-modified protein (e.g., BSA modified with an alkyne group) in phosphate-buffered saline (PBS).
-
This compound.
-
Biotin-PEG-Azide (e.g., Biotin-PEG3-Azide).
-
DMSO.
-
Copper(II) sulfate (CuSO4) solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water).
-
Sodium ascorbate solution (100 mM in water, freshly prepared).
-
Desalting columns.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and Biotin-PEG-Azide in DMSO to a final concentration of 10 mM.
-
-
Set up Labeling Reactions:
-
In separate microcentrifuge tubes, add the alkyne-modified protein to a final concentration of 1 mg/mL in PBS.
-
To each tube, add a 10-fold molar excess of either the this compound or Biotin-PEG-Azide stock solution.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
-
Initiate the Click Reaction:
-
Add the CuSO4/THPTA premix to each protein solution to a final copper concentration of 1 mM.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixtures through desalting columns equilibrated with PBS.
-
-
Quantify Biotinylation:
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
-
Protocol 2: Comparative Streptavidin Pull-Down of Biotinylated Proteins
This protocol compares the efficiency of capturing the biotinylated proteins from Protocol 1 using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein solutions (from Protocol 1).
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Magnetic separation rack.
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to separate tubes.
-
Place the tubes on a magnetic rack to pellet the beads, and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Bind Biotinylated Protein:
-
Add equal amounts of the biotinylated protein solutions (from the this compound and Biotin-PEG-Azide reactions) to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Wash:
-
Pellet the beads using the magnetic rack and discard the supernatant (flow-through).
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elute:
-
Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the captured proteins.
-
-
Analyze:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blot to compare the pull-down efficiency of the two biotinylation reagents.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental design and the underlying principles, the following diagrams are provided.
Caption: Comparative workflow for biotinylation via click chemistry.
Caption: Workflow for streptavidin pull-down assay.
Caption: Conceptual diagram of steric hindrance.
References
Unveiling the Strategic Advantage of Biotin-C5-Azide Alternatives for Advanced Bioorthogonal Labeling
In the dynamic landscape of chemical biology and drug discovery, the precise and efficient labeling of biomolecules is paramount. Biotin-azide reagents, pivotal tools for bioorthogonal chemistry, enable the robust biotinylation of alkyne-modified proteins, nucleic acids, and other targets through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), commonly known as "click chemistry." While a variety of these reagents exist, a careful comparison reveals that longer, more flexible linkers, such as those found in Biotin-PEG4-Azide, often present significant advantages over shorter hydrocarbon chains like that in Biotin-C5-Azide. This guide provides a comprehensive comparison to inform researchers, scientists, and drug development professionals in selecting the optimal reagent for their experimental needs.
Executive Summary of Comparative Performance
Subtle variations in the linker arm separating the biotin and azide moieties can have a profound impact on the performance of these reagents in experimental settings. The key differentiators lie in solubility, steric hindrance, and labeling efficiency, particularly in complex biological samples.
| Feature | This compound | Biotin-PEG-Azide (e.g., Biotin-PEG4-Azide) | Advantage of Biotin-PEG-Azide |
| Linker Composition | 5-carbon alkyl chain | Polyethylene glycol (PEG) chain | The hydrophilic nature of the PEG linker significantly improves aqueous solubility.[1][2][3] |
| Solubility | Sparingly soluble in aqueous buffers, requires DMSO for stock solutions.[4][5] | Enhanced aqueous solubility, reducing the need for high concentrations of organic co-solvents. | Improved performance in aqueous biological systems and reduced risk of precipitation of the reagent or labeled biomolecule. |
| Steric Hindrance | The shorter, more rigid C5 linker can lead to steric hindrance, potentially impeding the interaction between biotin and streptavidin, especially when attached to bulky molecules. | The longer, flexible PEG linker provides greater spatial separation between the biotin tag and the labeled molecule, minimizing steric hindrance. | More efficient binding of the biotinylated molecule to streptavidin-coated surfaces or beads, leading to higher yields in affinity purification and more sensitive detection. |
| Labeling Efficiency | Can be effective, but efficiency may be reduced in complex biological samples due to lower solubility and steric hindrance. | Generally exhibits higher labeling efficiency in complex biological media due to improved solubility and reduced non-specific binding. | More robust and reliable labeling across a wider range of experimental conditions, leading to more consistent and reproducible results. |
| Non-specific Binding | The hydrophobic nature of the alkyl chain may lead to increased non-specific binding to proteins and other biomolecules. | The hydrophilic PEG linker is known to reduce non-specific binding, leading to cleaner results and lower background signals. | Improved signal-to-noise ratio in detection assays and higher purity of enriched samples. |
In-Depth Analysis of Linker-Dependent Performance
The superiority of biotin-azide reagents with PEG linkers stems from the fundamental physicochemical properties of polyethylene glycol. The repeating ethylene glycol units render the linker highly hydrophilic, a stark contrast to the hydrophobic nature of the C5 alkyl chain in this compound. This enhanced water solubility is a critical advantage when working with biological samples, which are predominantly aqueous. Reagents that are more soluble in aqueous buffers are less likely to precipitate and can be used at higher effective concentrations without requiring high levels of organic solvents that could perturb biological systems.
Furthermore, the length and flexibility of the PEG linker play a crucial role in mitigating steric hindrance. The biotin-streptavidin interaction, while incredibly strong, requires the biotin molecule to access a deep binding pocket within the streptavidin tetramer. When biotin is appended to a large biomolecule via a short, rigid linker like the C5 chain, this access can be sterically hindered, leading to inefficient capture by streptavidin. The extended and flexible PEG linker acts as a spacer, projecting the biotin moiety away from the surface of the labeled molecule and allowing for unrestricted access to the streptavidin binding pocket. This translates to more efficient pull-downs in affinity purification experiments and stronger signals in detection assays.
A study comparing the efficiency of biotin-PEG-azide reagents with varying PEG linker lengths (PEG3, PEG4, and PEG5) in a quantitative chemical proteomics workflow demonstrated that all variants effectively labeled target peptides. While this study did not include this compound, the successful application of these longer PEG linkers underscores the benefits of a substantial spacer in complex proteomic samples.
Visualizing the Workflow: Bioorthogonal Labeling and Affinity Purification
The following diagram illustrates a typical experimental workflow for the bioorthogonal labeling of a target protein with a biotin-azide reagent, followed by enrichment using streptavidin-coated beads.
Caption: A generalized workflow for bioorthogonal labeling and enrichment.
Signaling Pathway Context: Investigating Protein Interactions
Biotin-azide reagents are instrumental in studying protein-protein interactions within signaling pathways. For instance, they can be used to identify binding partners of a specific protein of interest (POI).
Caption: Application of biotin-azide labeling to identify protein interaction partners.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
This protocol is a general guideline and should be optimized for the specific application.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Biotin-azide reagent (this compound or Biotin-PEG-Azide)
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the biotin-azide reagent in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in water. These reducing agents are used to generate the active Cu(I) catalyst.
-
Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the biotin-azide stock solution. The final concentration of the biotin-azide reagent should be in excess of the protein concentration (e.g., 100-500 µM).
-
Add the TBTA stock solution to the reaction mixture to a final concentration of approximately 100 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Initiate the click reaction by adding the TCEP or sodium ascorbate stock solution to a final concentration of 500 µM (for TCEP) or 1 mM (for sodium ascorbate).
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Removal of Excess Reagents:
-
Excess biotin-azide and copper can be removed by protein precipitation (e.g., with cold acetone or methanol/chloroform), dialysis, or using a desalting column.
-
Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin-Coated Beads
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic or agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for Western blot analysis, or a buffer containing free biotin for applications requiring the native protein)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated beads and transfer the desired amount to a new microcentrifuge tube.
-
Wash the beads two to three times with Wash Buffer to remove any storage buffer.
-
-
Binding of Biotinylated Protein:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For analysis by SDS-PAGE and Western blotting, add 1X SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.
-
For applications requiring the intact protein, elution can be performed by incubating the beads with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to competitively displace the biotinylated protein.
-
Conclusion
The choice of biotin-azide reagent is a critical determinant of success in bioorthogonal labeling experiments. While this compound can be a suitable reagent in certain contexts, the evidence strongly supports the advantages of biotin-azide reagents featuring PEG linkers, such as Biotin-PEG4-Azide. The enhanced aqueous solubility, reduction of steric hindrance, and lower non-specific binding afforded by the PEG spacer contribute to more robust, efficient, and reproducible results in a wide range of applications, from proteomics to cell imaging and drug discovery. Researchers should carefully consider the nature of their target molecule and the experimental system when selecting the optimal biotin-azide reagent to achieve their scientific goals.
References
Validating Biotin-C5-Azide-Based Discoveries: A Comparative Guide to Orthogonal Methods
Introduction to Biotin-C5-Azide and the Imperative of Orthogonal Validation
This compound is a versatile chemical probe widely employed in bioorthogonal chemistry. Its azide group allows for covalent linkage to alkyne-modified biomolecules via "click chemistry," a highly specific and efficient reaction. This enables the biotinylation of target molecules, such as proteins, glycans, or nucleic acids, within a complex biological system. The strong and specific interaction between biotin and streptavidin is then exploited for the enrichment and identification of these tagged molecules and their interacting partners.
The Primary Experiment: A Workflow for this compound Labeling and Enrichment
The initial discovery phase typically involves the metabolic or chemical incorporation of an alkyne-tagged molecule into a biological system, followed by reaction with this compound and subsequent enrichment of biotinylated molecules using streptavidin-coated beads. The enriched proteins are then often identified by mass spectrometry.
Orthogonal Validation Method 1: Western Blotting
Western blotting is a targeted approach to validate the presence of a specific protein within the pool of biotinylated molecules identified by mass spectrometry. It provides evidence that the protein of interest was indeed biotinylated in the initial experiment.
Experimental Protocol: Western Blotting
-
Sample Preparation:
-
Perform the this compound labeling and streptavidin pull-down as in the primary experiment.
-
Elute the biotinylated proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.
-
Include a negative control, such as a sample that was not treated with this compound or a lysate from cells not expressing the alkyne-tagged bait protein.
-
Retain a small aliquot of the input lysate before the pull-down.
-
-
SDS-PAGE and Transfer:
-
Separate the eluted proteins, input lysate, and negative control samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the candidate protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system. A band at the expected molecular weight of the candidate protein in the pull-down lane, which is absent or significantly weaker in the negative control, confirms its biotinylation.
-
Orthogonal Validation Method 2: Co-Immunoprecipitation (Co-IP)
Co-IP is the gold standard for validating protein-protein interactions.[1][2] This method independently verifies the interaction between the "bait" protein (the protein of interest) and a "prey" protein (a candidate interactor identified in the this compound experiment) by using an antibody to pull down the bait protein and then detecting the prey protein in the immunoprecipitated complex.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a gentle lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[2]
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding of proteins to the beads.[2]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel incubation with an isotype control IgG antibody.[1]
-
-
Complex Capture:
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blotting using an antibody against the prey protein. The presence of the prey protein in the bait protein IP lane, but not in the isotype control lane, validates the interaction.
-
Orthogonal Validation Method 3: Microscopy-based Colocalization
This method provides visual evidence of the spatial proximity of two proteins within the cell. By fluorescently labeling the bait and prey proteins, their colocalization can be assessed using techniques like confocal microscopy.
Experimental Protocol: Immunofluorescence and Colocalization Analysis
-
Cell Culture and Transfection:
-
Culture cells on glass coverslips.
-
If necessary, transfect cells with constructs expressing fluorescently tagged versions of the bait and/or prey proteins (e.g., GFP-bait and RFP-prey). Alternatively, endogenous proteins can be detected using specific antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
-
Immunostaining (if not using fluorescently tagged proteins):
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against the bait and prey proteins (from different host species) for 1-2 hours.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Image the cells using a confocal microscope, capturing separate images for each fluorescent channel.
-
-
Colocalization Analysis:
-
Merge the images from the different channels. Areas of colocalization will appear as a combination of the two colors (e.g., yellow for red and green overlap).
-
Quantify the degree of colocalization using software to calculate Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficient (MOC). A high degree of correlation suggests the proteins are present in the same subcellular locations.
-
Comparative Analysis of Orthogonal Validation Methods
| Feature | Western Blotting | Co-Immunoprecipitation (Co-IP) | Microscopy-based Colocalization |
| Principle | Detects a specific biotinylated protein in a pull-down sample. | Confirms a direct or indirect interaction between two proteins. | Visualizes the spatial proximity of two proteins within a cell. |
| Information Gained | Confirms biotinylation of a specific protein. | Validates a protein-protein interaction. | Provides spatial context of the potential interaction. |
| Strengths | - Relatively straightforward and widely used.- Directly validates a hit from the mass spectrometry list. | - "Gold standard" for validating protein-protein interactions.- Can capture transient or weak interactions. | - Provides in situ evidence.- Can reveal the subcellular location of the interaction. |
| Weaknesses | - Does not confirm a direct protein-protein interaction.- Antibody quality is crucial. | - Can be technically challenging.- Prone to false negatives if the interaction is disrupted during lysis.- Does not provide spatial information. | - Colocalization does not definitively prove a direct interaction.- Resolution is limited by the microscope.- Can be subjective without quantitative analysis. |
| Throughput | High | Low to Medium | Low to Medium |
| Quantitative Potential | Semi-quantitative | Semi-quantitative (can be made more quantitative with advanced techniques) | Quantitative with appropriate software analysis. |
Choosing the Right Validation Strategy
The selection of an appropriate orthogonal validation method depends on the specific research question and the nature of the initial findings.
Illustrative Example: Validating a Signaling Pathway Interaction
Imagine a study using this compound-based proximity labeling to identify proteins interacting with a membrane receptor, "Receptor-A," upon ligand binding. Mass spectrometry analysis identifies "Kinase-B" as a potential interactor.
In this scenario:
-
Western Blotting would first be used to confirm that Kinase-B was indeed present in the streptavidin pull-down from cells stimulated with the ligand.
-
Co-Immunoprecipitation would then be performed by pulling down Receptor-A and blotting for Kinase-B to confirm their direct or indirect interaction.
-
Microscopy would be used to show that upon ligand stimulation, Receptor-A and Kinase-B colocalize at the cell membrane, providing spatial context to their interaction.
By employing these orthogonal methods, the initial finding from the this compound experiment is rigorously validated, leading to a more confident understanding of the signaling pathway.
References
Cleavable Biotin Probes: A Superior Alternative to Biotin-C5-Azide for Affinity Purification
In the realm of chemical biology and proteomics, the specific and high-affinity interaction between biotin and streptavidin is a cornerstone for the enrichment and analysis of target proteins. Biotin-C5-Azide has been a widely used reagent for labeling alkyne-modified biomolecules via click chemistry. However, the near-covalent bond between biotin and streptavidin necessitates harsh elution conditions that can lead to sample contamination and reduced protein recovery. Cleavable biotin probes have emerged as a powerful alternative, offering efficient release of captured proteins under mild conditions, thereby streamlining workflows and enhancing data quality in sensitive downstream applications like mass spectrometry.
This guide provides an objective comparison between cleavable biotin probes and the traditional, non-cleavable this compound. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols to assist researchers in selecting the optimal tool for their experimental needs.
The Challenge with Non-Cleavable Biotin Probes
This compound, a non-cleavable probe, allows for the straightforward labeling of alkyne-containing molecules. The subsequent capture on streptavidin-coated beads is highly efficient due to the robust biotin-streptavidin interaction (K_d ≈ 10⁻¹⁵ M)[1][2][3]. However, this strong bond becomes a significant drawback during the elution step.
To release the biotinylated proteins, researchers must resort to harsh, denaturing conditions. These methods often include boiling the resin in buffers containing high concentrations of detergents (like SDS), chaotropic agents (such as urea), or extreme pH, often in the presence of excess free biotin[4]. While these protocols can achieve some level of protein recovery, they come with several disadvantages:
-
Co-elution of Contaminants: Harsh elution methods can release non-specifically bound proteins that adhere to the streptavidin beads, leading to a higher background in downstream analyses[1].
-
Streptavidin Contamination: The denaturing conditions can cause the streptavidin tetramer to dissociate and leach from the solid support, contaminating the eluate with streptavidin monomers. This is particularly problematic for mass spectrometry-based proteomics, as streptavidin-derived peptides can interfere with the identification and quantification of target proteins.
-
Protein Modification: High temperatures and the presence of urea can lead to unwanted chemical modifications of the target proteins, such as carbamylation, which can complicate data analysis.
-
Incomplete Recovery: Despite the harsh conditions, the elution of biotinylated proteins can be inefficient, leading to lower overall yields.
The Solution: Cleavable Biotin Probes
Cleavable biotin probes are designed with a linker arm between the biotin moiety and the reactive group (in this case, an azide) that can be selectively broken under specific, mild conditions. This innovative design allows for the efficient release of the captured protein from the streptavidin resin, leaving the biotin tag behind.
Several types of cleavable linkers are available, each with a unique cleavage chemistry. One of the most effective and widely used is the acid-labile dialkoxydiphenylsilane (DADPS) linker.
dot
Figure 1: Comparison of workflows for non-cleavable and cleavable biotin probes.
Performance Comparison: Cleavable vs. Non-Cleavable Probes
Experimental data consistently demonstrates the superior performance of cleavable biotin probes over their non-cleavable counterparts, particularly in proteomics applications.
A key study compared an acid-cleavable DADPS-biotin-alkyne probe to a non-cleavable biotin-alkyne for the enrichment and identification of newly synthesized proteins. The results showed a significant increase in the number of identified proteins when using the cleavable probe.
| Feature | Cleavable Biotin Probe (DADPS) | This compound (Non-Cleavable) |
| Elution Conditions | Mild (e.g., 5-10% formic acid) | Harsh (e.g., boiling in SDS/urea) |
| Protein Recovery | High | Variable, often incomplete |
| Eluate Purity | High (free of streptavidin and non-specific binders) | Low (contains streptavidin and non-specific binders) |
| MS Compatibility | Excellent (clean spectra, small mass tag) | Poor (interference from streptavidin peptides) |
| Cleavage Efficiency | >95% with 10% formic acid for 30 minutes | Not Applicable |
| Residual Mass Tag | Small (e.g., 143 Da for DADPS probe) | Biotinylated peptide remains intact |
| Number of Identified Proteins | Significantly higher in comparative studies | Lower due to sample loss and contamination |
Experimental Protocols
Here, we provide detailed protocols for key experiments to illustrate the practical differences between using a cleavable DADPS-biotin-azide probe and a non-cleavable this compound.
Protocol 1: Protein Labeling via Click Chemistry (Common to Both Probes)
This protocol is for labeling alkyne-modified proteins in a cell lysate.
-
Prepare the Lysate: Lyse cells containing alkyne-modified proteins in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Clarify the lysate by centrifugation.
-
Prepare Click Chemistry Reagents:
-
Biotin-azide probe (Cleavable or this compound): Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 500 mM stock solution in water (freshly made).
-
Copper Ligand (e.g., TBTA): Prepare a 10 mM stock solution in DMSO.
-
-
Click Reaction:
-
To 1 mg of protein lysate, add the biotin-azide probe to a final concentration of 100 µM.
-
Add the copper ligand to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent to a final concentration of 1 mM.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation: Precipitate the labeled protein using a methanol/chloroform extraction or other suitable methods to remove excess reagents.
dot
Figure 2: General workflow for labeling alkyne-modified proteins using biotin-azide via click chemistry.
Protocol 2: Affinity Purification and Elution
A. Cleavable DADPS-Biotin-Azide Probe
-
Streptavidin Bead Preparation: Resuspend streptavidin agarose beads and wash them twice with a wash buffer (e.g., 1% SDS in PBS).
-
Binding: Incubate the labeled and precipitated protein with the washed streptavidin beads for 2 hours at room temperature with rotation.
-
Washing: Wash the beads sequentially with high-stringency buffers to remove non-specifically bound proteins. A typical washing series could be:
-
1% SDS in PBS (twice)
-
6 M urea in 250 mM ammonium bicarbonate (once)
-
1 M NaCl in PBS (once)
-
0.1% SDS in water (to remove salts)
-
-
Cleavage and Elution:
-
Resuspend the beads in a 5-10% formic acid solution.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
Centrifuge the beads and collect the supernatant containing the cleaved, pure protein.
-
The eluted protein is now ready for downstream analysis, such as trypsin digestion for mass spectrometry.
-
B. Non-Cleavable this compound Probe
-
Streptavidin Bead Preparation and Binding: Follow steps 1 and 2 as described for the cleavable probe.
-
Washing: Follow step 3 as described for the cleavable probe.
-
Harsh Elution:
-
Resuspend the beads in an elution buffer containing 2% SDS, 6 M urea, and excess free biotin (e.g., 30 mM).
-
Boil the beads at 95-100°C for 5-10 minutes.
-
Centrifuge the beads and collect the supernatant.
-
The eluate will contain the biotinylated protein, non-specifically bound proteins, and leached streptavidin. Further cleanup steps may be necessary before downstream analysis.
-
Conclusion and Recommendations
For researchers, particularly those in drug development and proteomics, the choice of biotin probe can significantly impact the quality and reliability of experimental outcomes. While this compound is a functional tool for biotinylation, its non-cleavable nature presents considerable challenges for affinity purification.
Cleavable biotin probes, such as those based on the DADPS linker, offer a clear advantage by enabling the recovery of target proteins under mild conditions. This leads to higher purity samples, reduced background, and improved compatibility with sensitive analytical techniques like mass spectrometry. The enhanced performance of cleavable probes ultimately translates to more robust and reproducible data, accelerating the pace of discovery.
Therefore, for applications requiring high-purity protein enrichment and unbiased downstream analysis, cleavable biotin probes are the recommended alternative to traditional non-cleavable reagents like this compound.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Proteomic Analysis of the Androgen Receptor via MS-compatible Purification of Biotinylated Protein on Streptavidin Resin - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of different commercial Biotin-C5-Azide products
A Comparative Guide for Researchers
For researchers in drug development and the broader scientific community, the selection of high-quality reagents is paramount to the success of their experiments. Biotin-C5-Azide is a key reagent in the field of bioconjugation, enabling the attachment of biotin to various molecules through "click chemistry." This guide provides a comparative overview of commercially available this compound products, offering insights into their performance based on available data, and includes detailed experimental protocols to aid in their application.
Product Specification Overview
| Supplier | Product Name | Catalog No. | Purity | Molecular Weight ( g/mol ) | Spacer Arm | Key Features |
| Vector Labs | Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin) | CCT-1265 | >95% (HPLC) | 615.79 | PEG4 | Non-cleavable, PEG spacer for increased solubility and reduced steric hindrance.[1] |
| Vector Labs | Biotin Azide Plus | CCT-1488 | >95% (HPLC) | 582.72 | - | Contains an internal copper-chelating motif for improved reaction efficiency, especially for low abundance targets.[2] |
| Vector Labs | DADPS Biotin Azide | CCT-1443 | >95% (HPLC) | - | DADPS | Acid-cleavable linker for mild elution of biotinylated molecules.[3] |
| Jena Bioscience | Azides of Biotin/Desthiobiotin | CLK-1167 (Picolyl-Azide-PEG4-Biotin) | ≥ 95 % (HPLC) | - | PEG4 | Offers both biotin and desthiobiotin versions; desthiobiotin allows for competitive elution.[4][5] |
| BroadPharm | Biotin-Azide | BP-24297 | 98% | 615.8 | - | Standard biotin azide for copper-catalyzed click chemistry. |
| BroadPharm | Biotin-PEG5-azide | BP-21510 | 98% | 532.7 | PEG5 | PEG spacer to enhance solubility and minimize steric hindrance. |
| Thermo Fisher Scientific (Invitrogen) | Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin) | B10184 | - | 615.79 | PEG4 | Part of the Click-iT™ chemistry portfolio for labeling biomolecules. |
| Sigma-Aldrich | Azide-PEG3-biotin conjugate | 875770-34-6 | - | 444.55 | PEG3 | Biotinylation reagent for labeling alkyne-containing molecules. |
| MedchemExpress | This compound | HY-151667 | >98% | 255.34 | C5 | A standard Biotin-Azide with a C5 linker. |
| Precise PEG | This compound | AAD-5543 | >96% | 255.34 | C5 | Standard Biotin-Azide with a C5 linker. |
Experimental Protocols
The following are generalized protocols for the copper(I)-catalyzed click reaction (CuAAC) using this compound to label alkyne-modified proteins in a cell lysate and for in-cell staining. These should serve as a starting point, and optimization for specific experimental systems is recommended.
Protein Labeling in Cell Lysate
This protocol is adapted from methodologies provided by Vector Labs and Thermo Fisher Scientific.
Materials:
-
Alkyne-labeled protein in cell lysate
-
Biotin-Azide solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate or TCEP, freshly prepared)
-
TBTA or other copper-chelating ligand (optional, but recommended to prevent copper-mediated protein degradation)
Procedure:
-
To your alkyne-labeled protein sample in an appropriate buffer, add the Biotin-Azide solution to a final concentration of 10-50 µM.
-
If using, add the copper-chelating ligand.
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
The biotinylated proteins are now ready for downstream applications such as enrichment on streptavidin beads or detection by western blot.
In-Cell Staining of Alkyne-Modified Biomolecules
This protocol provides a general workflow for labeling alkyne-modified biomolecules within fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips, with alkyne-modified biomolecules incorporated
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Biotin-Azide solution (e.g., 1-5 µM in buffer)
-
Click reaction buffer (containing copper sulfate and a reducing agent)
-
Fluorescently labeled streptavidin for detection
Procedure:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Prepare the click reaction cocktail containing the Biotin-Azide, copper sulfate, and a reducing agent in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Incubate the cells with a fluorescently labeled streptavidin conjugate for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount the coverslips on microscope slides for imaging.
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
A Comparative Guide to the Cross-Reactivity and Specificity of Biotin-C5-Azide in Complex Samples
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is fundamental to unraveling complex biological processes. Biotinylation, the covalent attachment of biotin to a molecule of interest, is a cornerstone technique for the detection, purification, and visualization of proteins and other macromolecules. The choice of biotinylation reagent is critical, as it directly impacts the specificity of labeling and the potential for off-target effects, which can compromise experimental results.
This guide provides a comparative analysis of Biotin-C5-Azide, a bioorthogonal "click chemistry" reagent, with traditional amine-reactive biotinylation reagents, primarily N-hydroxysuccinimide (NHS)-Biotin. We will explore their respective cross-reactivity and specificity in complex biological samples, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Superior Specificity of Bioorthogonal Labeling with this compound
This compound is a key tool in the realm of bioorthogonal chemistry. It enables the highly selective labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The azide group on this compound reacts specifically with the alkyne handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions are highly specific and do not cross-react with other functional groups present in complex biological samples, leading to significantly lower background and higher signal-to-noise ratios compared to traditional methods.[1][2]
In contrast, traditional biotinylation reagents like NHS-Biotin target primary amines, which are abundantly present on the side chains of lysine residues and the N-termini of proteins.[3][4] This lack of specificity can lead to the indiscriminate labeling of numerous proteins in a complex lysate, making it challenging to distinguish the protein of interest from background noise. While NHS-biotin is effective for labeling purified proteins or cell surface proteins where the complexity is reduced, its utility in complex intracellular environments is limited by its inherent cross-reactivity.
Quantitative Comparison of Labeling Efficiency
Mass spectrometry-based proteomics studies have highlighted the advantages of bioorthogonal labeling strategies in terms of the number of identified labeled proteins and peptides. In a study comparing a bioorthogonal approach (incorporation of the non-canonical amino acid azidohomoalanine (AHA) followed by click chemistry with a biotin-alkyne) with traditional NHS-biotin labeling, the bioorthogonal method identified a significantly higher number of biotinylated peptides.[1] This suggests a higher efficiency and specificity of the click chemistry reaction in a complex proteome.
| Parameter | This compound (Click Chemistry) | NHS-Biotin (Amine-Reactive) | Reference |
| Target Moiety | Alkyne | Primary Amines (Lysine, N-terminus) | |
| Specificity | High (Bioorthogonal) | Low (Reacts with many proteins) | |
| Identified Biotinylated Peptides (HEK293T cells) | 3777 (via DiDBiT strategy) | 20 (via protein elution), 6 (via on-bead digestion) | |
| Signal-to-Noise Ratio | High | Variable, prone to high background | |
| Suitability for Complex Lysates | Excellent | Limited due to cross-reactivity | |
| In Vivo Labeling | Feasible with metabolic labeling | Limited applicability |
Experimental Workflows
The choice of biotinylation strategy dictates the experimental workflow. Bioorthogonal labeling with this compound involves the introduction of an alkyne handle into the target biomolecule, followed by the click reaction. NHS-biotin labeling is a more direct, one-step process.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysate with this compound
This protocol is adapted for proteins metabolically labeled with an alkyne-containing amino acid like L-homopropargylglycine (HPG).
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
PBS
-
Streptavidin agarose beads
Procedure:
-
To 50 µL of cell lysate, add 100 µL of PBS.
-
Add 1 µL of the 10 mM this compound stock solution (final concentration ~66 µM).
-
Add 1.5 µL of the 10 mM TBTA stock solution.
-
Add 1.5 µL of the 50 mM CuSO4 stock solution.
-
Add 1.5 µL of the 100 mM TCEP stock solution.
-
Initiate the click reaction by adding 1.5 µL of the 100 mM sodium ascorbate solution.
-
Vortex briefly and incubate at room temperature for 1-2 hours with gentle rotation.
-
Proceed with enrichment of biotinylated proteins using streptavidin agarose beads. Wash the beads extensively to remove non-specifically bound proteins.
Note on Minimizing Non-specific Labeling: To reduce background from non-specific binding of the biotin-azide reagent to free thiols, an alkylation step can be included prior to the click reaction. After cell lysis, reduce disulfide bonds with TCEP or DTT and then alkylate with iodoacetamide.
Protocol 2: Cell Surface Protein Biotinylation with NHS-Biotin
This protocol is for labeling proteins on the surface of intact cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-LC-Biotin (10 mg)
-
Ice-cold quenching buffer (e.g., PBS with 100 mM glycine)
-
Lysis buffer
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
For adherent cells, add the biotinylation solution directly to the plate. For suspension cells, resuspend the cell pellet in the biotinylation solution. A typical concentration is 1 mg of Sulfo-NHS-LC-Biotin per mL of PBS, pH 8.0.
-
Incubate on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C minimizes the internalization of the biotin reagent.
-
Remove the biotinylation solution and quench the reaction by adding ice-cold quenching buffer. Incubate for 15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess biotin reagent.
-
Lyse the cells using a suitable lysis buffer and proceed with the enrichment of biotinylated proteins using streptavidin beads.
Signaling Pathway and Logical Relationship Visualization
The principle of bioorthogonal labeling with this compound relies on a two-step process that ensures high fidelity in labeling the intended target.
Conclusion
For applications requiring high specificity and low background in complex biological samples, this compound, utilized within a bioorthogonal click chemistry framework, offers significant advantages over traditional amine-reactive reagents like NHS-Biotin. The experimental data, particularly from proteomic studies, demonstrates a superior ability to specifically and efficiently label target biomolecules that have been pre-functionalized with an alkyne handle. While NHS-Biotin remains a useful tool for simpler systems, the precision of this compound makes it the preferred choice for researchers and drug development professionals working with complex lysates and in vivo models where minimizing off-target effects is paramount. The provided protocols offer a starting point for the successful implementation of these powerful biotinylation techniques.
References
Quantitative Analysis of Biotin-C5-Azide Labeled Biomolecules: A Comparative Guide
In the realm of molecular biology and drug development, the precise quantification of biomolecules is paramount. Biotin-C5-Azide has emerged as a key reagent for the selective labeling and analysis of biomolecules through "click chemistry." This guide provides a comprehensive comparison of this compound with other biotinylation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their quantitative studies.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the efficiency and specificity of labeling, which in turn affects the accuracy of quantitative analysis. This compound, utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, offers distinct advantages in terms of specificity compared to traditional amine-reactive methods like those using NHS esters.[1][2]
| Feature | This compound (Click Chemistry) | NHS-Ester Biotin | Enzymatic Biotinylation (BirA-AviTag) |
| Specificity | High: Reacts specifically with alkyne- or cycloalkyne-tagged biomolecules.[1] | Moderate: Reacts with accessible primary amines (lysine residues, N-terminus), which can be widespread on a protein's surface.[3] | Very High: BirA ligase specifically biotinylates a single lysine within the 15-amino acid AviTag sequence.[4] |
| Reaction Kinetics | CuAAC is fast but requires a copper catalyst which can be toxic to cells. SPAAC is slower but avoids copper toxicity. | Fast, but can be influenced by pH. | Generally slower, requiring incubation with the BirA enzyme. |
| In Vivo Labeling | Yes, particularly with SPAAC which is bio-orthogonal and avoids the need for a toxic copper catalyst. | Limited applicability for intracellular labeling due to reactivity with numerous biomolecules. | Yes, the AviTag can be genetically encoded for in vivo labeling. |
| Labeling Efficiency | Generally high, though CuAAC can be impacted by ligand and catalyst accessibility. | Variable, dependent on the number and accessibility of lysine residues and the N-terminus. | High, often achieving labeling efficiencies greater than 95%. |
| Enrichment Efficiency | High, due to the covalent and specific nature of the tag attachment. | High, but can be affected by non-specific binding due to the widespread nature of the labeling. | Very High, due to the specific and strong biotin-streptavidin interaction on a specifically tagged protein. |
Quantitative Methodologies and Data
The quantification of biotinylated biomolecules is typically achieved through mass spectrometry (MS) or fluorescence/colorimetric-based assays.
Mass Spectrometry-Based Quantification
LC-MS/MS is a powerful tool for the identification and quantification of biotinylated proteins and peptides. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method, for instance, has been shown to improve the direct detection of biotinylated proteins approximately 200-fold compared to conventional strategies. This method involves digesting proteins prior to the enrichment of biotin-tagged peptides, reducing sample complexity and increasing the yield of identified labeled peptides.
| Method | Key Feature | Reported Improvement | Reference |
| DiDBiT | Protein digestion before peptide enrichment. | ~200-fold increase in direct detection of biotinylated proteins. | |
| Click-MS | Covalent capture of a single protein of interest using copper-free click chemistry. | Enables selective enrichment of a single protein from crude cell lysates. | |
| BioSITe | Use of anti-biotin antibodies to capture biotinylated peptides for LC-MS/MS. | Increases confidence in candidate protein identification in proximity-dependent biotinylation. |
Fluorescence and Colorimetric Quantification
Fluorescence-based methods offer a sensitive alternative for quantifying biotinylation. For example, dual-label probes like TAMRA Biotin Azide allow for both affinity purification and direct visualization by in-gel fluorescence. Spectrophotometric assays, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, can also be used to estimate the degree of biotinylation, although they may suffer from inaccuracies due to steric hindrance. The QuantTag Biotin Kit provides an alternative spectrophotometric method that is not affected by steric interference.
Experimental Workflows and Protocols
General Workflow for this compound Labeling and Analysis
The following diagram illustrates a typical workflow for the labeling, enrichment, and analysis of biomolecules using this compound and click chemistry.
References
Validating Biotin-C5-Azide Labeling: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, ensuring the specificity of Biotin-C5-Azide labeling is paramount to generating reliable and reproducible data. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and data interpretation, to validate the specificity of your biotin labeling and minimize off-target effects.
The "click chemistry" reaction between an azide (this compound) and a terminal alkyne-modified biomolecule is renowned for its high efficiency and bioorthogonality.[1][2] However, like any experimental technique, it is not entirely immune to non-specific interactions.[3] Implementing a robust set of control experiments is therefore a critical step in any workflow to confidently distinguish true labeling events from background noise.
Key Control Experiments for Specificity Validation
To ensure that the observed biotin signal is a direct result of the specific click reaction between the this compound and the alkyne-tagged molecule of interest, a series of control experiments should be performed in parallel with the primary labeling experiment. The following table summarizes the most critical controls and their purposes.
| Control Experiment | Purpose | Expected Outcome for Specific Labeling |
| 1. No-Alkyne Control | To assess the level of non-specific binding of this compound to cellular components in the absence of the alkyne-tagged molecule. | Minimal to no biotin signal. Any observed signal represents background. |
| 2. Competition Control | To demonstrate that the labeling is specific to the alkyne handle by competing with an excess of a non-biotinylated alkyne analog. | Significant reduction in the biotin signal compared to the experimental sample. |
| 3. No-Biotin-Azide Control | To identify endogenously biotinylated proteins that could be captured by streptavidin beads. | Signal should only correspond to known, naturally biotinylated proteins. |
| 4. Beads-Only Control | To determine the extent of non-specific binding of proteins to the streptavidin affinity resin itself. | Minimal to no protein binding. |
Quantitative Data Comparison
The effectiveness of these controls can be quantitatively assessed by comparing the signal intensities obtained from each condition. Techniques such as Western blotting with streptavidin-HRP or quantitative mass spectrometry can be employed for this purpose. The table below presents example data from a typical Western blot experiment.
| Experimental Condition | Description | Relative Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Experimental Sample | Alkyne-tagged protein + this compound | 100 | 10.0 |
| No-Alkyne Control | No alkyne-tagged protein + this compound | 10 | 1.0 |
| Competition Control | Alkyne-tagged protein + this compound + 100x excess of a non-biotinylated alkyne | 25 | 2.5 |
| No-Biotin-Azide Control | Alkyne-tagged protein only | 5 | 0.5 |
| Beads-Only Control | Streptavidin beads + cell lysate | 2 | 0.2 |
Signal-to-Noise Ratio is calculated relative to the "No-Alkyne Control".
Experimental Workflows and Logical Relationships
Visualizing the experimental workflows and the logical connections between the main experiment and its controls is crucial for understanding the validation process.
Figure 1. Experimental Workflow. This diagram illustrates the parallel processing of the experimental sample and the essential control groups, all of which undergo the same downstream analysis to validate labeling specificity.
Figure 2. Logical Relationship. This diagram outlines the logical framework for validating the specificity of this compound labeling based on the outcomes of the key control experiments.
Detailed Experimental Protocols
1. No-Alkyne Control
-
Objective: To measure the background signal from non-specific binding of this compound.
-
Methodology:
-
Prepare two parallel samples: one with your alkyne-tagged biomolecule (Experimental) and one without (No-Alkyne Control). In a cell-based experiment, this would be cells that have not been treated with the alkyne-bearing metabolic label.
-
Perform the click chemistry reaction on both samples using the same concentration of this compound and other reaction components (copper sulfate, ligand, and reducing agent).
-
Proceed with streptavidin affinity purification and subsequent detection (e.g., Western blot).
-
-
Interpretation: The signal in the No-Alkyne Control represents the baseline non-specific binding. A high signal in this control indicates a problem with the labeling or washing conditions.
2. Competition Control
-
Objective: To confirm that the biotin signal is dependent on the alkyne handle.
-
Methodology:
-
Prepare two parallel samples containing your alkyne-tagged biomolecule.
-
To one sample (Competition Control), add a 50- to 100-fold molar excess of a non-biotinylated small molecule containing a terminal alkyne (e.g., 5-ethynyl-2'-deoxyuridine, EdU) prior to adding the this compound.[4]
-
Perform the click chemistry reaction on both samples.
-
Analyze the samples by streptavidin affinity purification and detection.
-
-
Interpretation: A significant reduction in the biotin signal in the Competition Control compared to the experimental sample indicates that the this compound is specifically reacting with the alkyne groups.
3. No-Biotin-Azide Control
-
Objective: To identify proteins that are endogenously biotinylated.
-
Methodology:
-
Prepare a sample containing your alkyne-tagged biomolecule.
-
Perform a mock click chemistry reaction, omitting the this compound.
-
Perform streptavidin affinity purification and detection.
-
-
Interpretation: Any proteins detected in this control are naturally biotinylated and should be considered as potential background in your experimental sample.
4. Beads-Only Control
-
Objective: To assess the non-specific binding of proteins to the streptavidin beads.[5]
-
Methodology:
-
Prepare a sample of your cell lysate or protein mixture that has not undergone the click chemistry reaction.
-
Incubate this lysate with the streptavidin beads under the same conditions as your experimental sample pull-down.
-
Wash the beads and elute any bound proteins for analysis.
-
-
Interpretation: The proteins identified in this control bind non-specifically to the affinity matrix and should be subtracted from your list of potential hits.
References
Safety Operating Guide
Proper Disposal of Biotin-C5-Azide: A Step-by-Step Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Biotin-C5-Azide, a chemical commonly used in bioconjugation and click chemistry applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Immediate Safety and Handling Precautions
While this compound is generally not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols.[1]
| Precaution | Detailed Protocol |
| Personal Protective Equipment (PPE) | Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[2][3] In situations where dust may be generated, a NIOSH-approved respirator is recommended. |
| Spill Management | In the event of a spill, avoid generating dust. Mechanically collect the spilled solid and place it into a designated, labeled container for disposal. Ensure the spill area is well-ventilated. Prevent the substance from entering drains. |
| First Aid | For skin contact, rinse the affected area with plenty of water. In case of eye contact, flush cautiously with water for several minutes. If inhaled, move to an area with fresh air. If any symptoms persist, seek medical advice. |
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, state, and federal regulations, and in line with your institution's specific environmental health and safety (EHS) guidelines.
Step 1: Waste Characterization and Segregation
-
Confirm Non-Hazardous Status: Review the Safety Data Sheet (SDS) for this compound to confirm its classification as a non-hazardous substance.
-
Segregate Waste: It is crucial to keep this compound waste separate from hazardous waste streams to prevent cross-contamination and reduce disposal costs.
Step 2: Preparing for Disposal
-
Solid Waste: Collect dry, unused this compound and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container. The label should include the full chemical name and indicate that it is non-hazardous waste.
-
Aqueous Solutions: For solutions of this compound, consult your institutional guidelines for aqueous waste. As it is a water-soluble solid, disposal down the sanitary sewer may be permissible, but this requires verification with your EHS department to ensure compliance with local wastewater regulations. Do not dispose of down the drain if it contains other hazardous materials.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as aqueous chemical waste. Deface or remove the original label before disposing of the container in the regular trash.
Step 3: Final Disposal
-
Consult EHS: Before proceeding with final disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions based on your facility's protocols and local regulations.
-
Solid Waste Disposal: Non-hazardous solid waste should typically be placed directly into a designated dumpster, bypassing standard laboratory trash cans that may be handled by custodial staff.
-
Documentation: Maintain a record of the disposal date, quantity, and method for your laboratory's chemical inventory and waste logs.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-C5-Azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Biotin-C5-Azide, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a chemical compound used in bioconjugation and click chemistry. While specific quantitative safety data for this compound is not extensively available, its azide functional group necessitates careful handling due to the potential hazards associated with this class of compounds. The following guidelines are based on best practices for handling azides and the available safety data sheets for similar compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | - Standard Handling: Double-gloved nitrile exam gloves.[1] - Higher Risk/Toxicity: Silver shield gloves worn under nitrile gloves.[1] | Azides can be absorbed through the skin. Double-gloving provides an additional layer of protection against contamination.[1] |
| Eye Protection | - Minimum: Chemical safety glasses or splash goggles.[1] - High Risk: A face shield worn in addition to goggles when there is a risk of splashes.[1] | Protects against splashes and potential contact with the eyes. |
| Body Protection | - A fully buttoned lab coat is mandatory. - For potential exposure to dry particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | - For Dust Formation: Particulate filter device (EN 143), P1 filter (filters at least 80% of airborne particles). - Insufficient Ventilation: Use NIOSH-approved respirators. Selection should be based on a hazard assessment. N95 or higher particulate filters are recommended for non-oil aerosols. | Minimizes inhalation exposure, especially when handling the solid form of the compound. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
If the package is compromised, immediately move it to a chemical fume hood and follow the spill cleanup procedure.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and metals. Azides can form explosive compounds with heavy metals.
-
Keep a detailed inventory of the chemical, including the date of receipt and the amount used.
3. Handling and Use:
-
All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use non-metallic spatulas and tools to avoid the formation of shock-sensitive metal azides.
-
Before use, ensure that all necessary safety equipment, including an eyewash station and safety shower, is accessible and in working order.
-
Weigh the required amount of the compound in the fume hood. If a balance is not available inside the hood, transfer the compound in a sealed container to the balance.
-
When preparing solutions, add the solid to the solvent slowly.
-
Avoid generating dust.
4. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Do not dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
Dispose of the hazardous waste in accordance with all applicable local, regional, and national regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Spill Management Workflow
In the event of a spill, a clear and immediate response is critical to ensure safety.
By implementing these safety measures and protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
